Product packaging for Oroxin A(Cat. No.:CAS No. 57396-78-8)

Oroxin A

Cat. No.: B600230
CAS No.: 57396-78-8
M. Wt: 432.4 g/mol
InChI Key: IPQKDIRUZHOIOM-IAAKTDFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oroxin A has been reported in Scutellaria comosa, Scutellaria immaculata, and other organisms with data available.
has antineoplastic activity;  isolated from Oroxylum indicum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B600230 Oroxin A CAS No. 57396-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKDIRUZHOIOM-IAAKTDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904521
Record name Baicalein 7-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57396-78-8
Record name Baicalein-7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalein 7-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oroxin A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Oroxin A, a flavonoid glycoside identified as baicalein-7-O-glucoside, is a prominent bioactive constituent of the traditional medicinal plant Oroxylum indicum. This document provides a comprehensive technical overview of this compound, encompassing its discovery, natural sourcing, detailed experimental protocols for its isolation, quantitative analysis of its biological activities, and elucidation of its molecular mechanisms of action. This compound has garnered significant scientific interest due to its multifaceted pharmacological properties, including its role as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and its anti-inflammatory effects mediated through the inhibition of the NLRP3 inflammasome pathway. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Discovery and Natural Sources

This compound is predominantly isolated from the seeds of Oroxylum indicum (L.) Kurz, a plant belonging to the Bignoniaceae family.[1][2][3] This plant, commonly known as the Indian trumpet tree, has a long history of use in traditional medicine systems across Asia.[4][5] While this compound is found in various parts of the plant, the seeds are considered a particularly rich source. It is also known by its chemical name, baicalein-7-O-glucoside.

Physicochemical Properties

PropertyValueReference
Molecular Formula C21H20O10
Molecular Weight 432.38 g/mol
CAS Number 57396-78-8
Purity (isolated) >96%
Solubility Soluble in DMSO (86 mg/mL)

Experimental Protocols

Isolation of this compound from Oroxylum indicum Seeds

A highly effective method for the isolation and purification of this compound from the seeds of Oroxylum indicum utilizes high-speed counter-current chromatography (HSCCC).

Protocol:

  • Preparation of Crude Extract:

    • Air-dry and grind the seeds of Oroxylum indicum.

    • Extract the powdered seeds with 80% methanol.

    • Concentrate the extract under reduced pressure to yield a crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Solvent System: Prepare a two-phase solvent system composed of chloroform-methanol-water in a volumetric ratio of 8:10:5.

    • Sample Preparation: Dissolve the crude extract in the solvent system at a concentration of 20 mg/mL.

    • Chromatographic Separation:

      • Equilibrate the HSCCC instrument with the prepared solvent system.

      • Inject the sample solution.

      • Perform the separation and collect the fractions.

    • Purification and Identification:

      • Monitor the fractions by high-performance liquid chromatography (HPLC).

      • Combine the fractions containing pure this compound.

      • Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

From a 20 mg/mL sample extract injected multiple times, this method can yield approximately 50 mg of this compound with a purity of 96%.

In Vitro PPARγ Transcriptional Activation Assay

Protocol:

  • Cell Culture: Culture HEK-293T cells in an appropriate medium.

  • Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.

  • Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., 0.5-100 μM) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity) and express the results as fold activation relative to the vehicle-treated control.

In Vitro NLRP3 Inflammasome Inhibition Assay

Protocol:

  • Cell Culture: Culture human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs).

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

  • Treatment: Pre-treat the primed cells with this compound at various concentrations.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP or nigericin to induce inflammasome assembly and activation.

  • Analysis:

    • Cytokine Measurement: Measure the levels of secreted IL-1β and IL-18 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Western Blot: Analyze the cell lysates for the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1β.

Quantitative Data on Biological Activities

PPARγ Agonistic Activity
Cell LineConcentration RangeMaximum ActivationReference
HEK-293T0.5 - 100 μM50 μM
Anti-inflammatory and Cardioprotective Effects
ModelBiomarkerTreatmentResultReference
Oxygen-glucose deprivation/reperfusion (OGD/R) in H9c2 cellsCell Viability10 μM this compoundIncreased cell viability
OGD/R in H9c2 cellsTNF-αThis compoundSignificant reduction
OGD/R in H9c2 cellsIL-6This compoundSignificant reduction
OGD/R in H9c2 cellsIL-1βThis compoundSignificant reduction
OGD/R in H9c2 cellsIL-18This compoundSignificant reduction
Rat model of myocardial ischemia/reperfusion injuryMyocardial infarct sizeThis compoundReduced infarct size

Signaling Pathways and Mechanisms of Action

PPARγ Agonism

This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Upon binding to the ligand-binding domain of PPARγ, this compound induces a conformational change that leads to the recruitment of coactivators and the transcriptional activation of target genes involved in adipogenesis, glucose homeostasis, and anti-inflammatory responses.

PPARg_Pathway OroxinA This compound PPARg PPARγ OroxinA->PPARg Binds and partially activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates BiologicalEffects Biological Effects (e.g., Improved Lipid Metabolism, Anti-inflammatory) TargetGenes->BiologicalEffects Leads to

Figure 1. this compound-mediated PPARγ signaling pathway.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to mitigate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The inhibitory action of this compound on the NLRP3 inflammasome is, at least in part, mediated by the suppression of the upstream NF-κB signaling pathway, which reduces the expression of NLRP3 and pro-IL-1β. It is important to note that some studies have investigated the aglycone form, Oroxylin A, in this pathway.

NLRP3_Inhibition_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NLRP3_proIL1b_expression Transcription of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b_expression ATP ATP / Nigericin NLRP3_Inflammasome NLRP3 Inflammasome Assembly ATP->NLRP3_Inflammasome Caspase1 Caspase-1 (pro -> active) NLRP3_Inflammasome->Caspase1 IL1b_IL18 IL-1β & IL-18 (pro -> mature) Caspase1->IL1b_IL18 Inflammation Inflammation IL1b_IL18->Inflammation OroxinA This compound OroxinA->NFkB Inhibits OroxinA->NLRP3_Inflammasome Inhibits

Figure 2. Inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

This compound is a promising natural product with well-defined mechanisms of action and significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. The detailed protocols for its isolation and bioactivity assessment, along with the elucidated signaling pathways, provide a solid framework for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource to facilitate and accelerate research and development efforts focused on harnessing the pharmacological benefits of this compound.

References

Oroxin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oroxin A, a flavonoid glycoside with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and diverse pharmacological activities, with a focus on its underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound, also known as Baicalein-7-O-glucoside, is a major bioactive flavonoid extracted from the seeds of Oroxylum indicum[1], a plant used in traditional medicine. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name 5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]
Synonyms This compound, Baicalein-7-O-glucoside[3]
CAS Number 57396-78-8[2][4]
Molecular Formula C₂₁H₂₀O₁₀
PubChem CID 5320313
Physicochemical Properties
PropertyValueSource
Molecular Weight 432.38 g/mol
Appearance Yellow crystalline powder
Melting Point 204-205°C
Solubility Soluble in methanol, ethanol, DMSO, and water. Insoluble in petroleum ether, chloroform, and dichloromethane.
Purity ≥96%
Storage Store at -20°C for long-term stability.

Pharmacological Properties and Biological Activities

This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics. Its primary pharmacological effects include anti-cancer, anti-diabetic, and anti-inflammatory properties.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects, particularly in breast and non-small cell lung cancer models.

  • Breast Cancer: this compound inhibits the growth of breast cancer cells by inducing robust endoplasmic reticulum (ER) stress-mediated senescence. This process is associated with cell cycle arrest at the G2/M phase and is mediated through the activation of the p38 signaling pathway.

  • Non-Small Cell Lung Cancer (NSCLC): In NSCLC, this compound has been shown to suppress cancer progression by targeting the HSP90AA1/AKT signaling pathway.

Anti-Diabetic and Metabolic Effects

This compound plays a crucial role in regulating glucose and lipid metabolism, primarily through its action as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

  • PPARγ Activation: By docking into the ligand-binding domain of PPARγ, this compound activates its transcriptional activity, which is a key mechanism in improving insulin sensitivity.

  • α-Glucosidase Inhibition: this compound also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This action helps to reduce postprandial hyperglycemia.

  • Lipid Metabolism: It has been shown to improve disordered lipid metabolism by inhibiting sterol regulatory element-binding proteins (SREBPs).

Other Biological Activities
  • Antioxidant Capacity: this compound possesses antioxidant properties, helping to mitigate oxidative stress.

  • Xanthine Oxidase Inhibition: It acts as a xanthine oxidase inhibitor, which is a target for treatments of hyperuricemia and gout.

  • Anti-inflammatory and Anti-pyroptosis Effects: In the context of myocardial ischemia/reperfusion injury, this compound has been found to reduce inflammation and inhibit pyroptosis.

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a result of its ability to modulate multiple key signaling pathways within the cell.

PPARγ Signaling Pathway

As a partial agonist, this compound activates PPARγ, a nuclear receptor that plays a central role in adipogenesis, insulin sensitivity, and inflammation.

PPAR_gamma_pathway cluster_nucleus Nucleus This compound This compound PPARγ PPARγ This compound->PPARγ Binds & Activates PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE PPRE PPARγ/RXR Heterodimer->PPRE Binds Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates Biological Effects Biological Effects Target Gene Transcription->Biological Effects Leads to

Caption: this compound activation of the PPARγ signaling pathway.

ER Stress and p38 MAPK Signaling Pathway in Breast Cancer

In breast cancer cells, this compound induces ER stress, leading to the activation of the p38 MAPK pathway and subsequent cell senescence.

ER_Stress_p38_Pathway This compound This compound ER Stress ER Stress This compound->ER Stress ROS Increase ROS Increase This compound->ROS Increase p38 MAPK Activation p38 MAPK Activation ER Stress->p38 MAPK Activation ROS Increase->p38 MAPK Activation Senescence Senescence p38 MAPK Activation->Senescence Cell Growth Inhibition Cell Growth Inhibition Senescence->Cell Growth Inhibition

Caption: this compound-induced ER stress and p38 MAPK pathway in breast cancer.

HSP90AA1/AKT Signaling Pathway in NSCLC

This compound's inhibitory effect on non-small cell lung cancer is mediated through the HSP90AA1/AKT signaling pathway.

HSP90_AKT_Pathway This compound This compound HSP90AA1 HSP90AA1 This compound->HSP90AA1 Inhibits AKT AKT HSP90AA1->AKT Regulates Cell Migration Cell Migration AKT->Cell Migration Apoptosis Apoptosis AKT->Apoptosis

Caption: this compound's effect on the HSP90AA1/AKT pathway in NSCLC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activities.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

CCK8_Workflow A 1. Seed Cells (e.g., 5000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add CCK-8 Reagent (10 µL/well) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G

Caption: Workflow for a Cell Counting Kit-8 (CCK-8) assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, total p38, GRP78, ATF4, HSP90AA1, p-AKT, total AKT, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

α-Glucosidase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the α-glucosidase enzyme.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of this compound solution at various concentrations (dissolved in a suitable buffer, e.g., phosphate buffer pH 6.8).

  • Enzyme Addition: Add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution as the substrate.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with this compound. Acarbose is typically used as a positive control.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its ability to modulate key signaling pathways involved in cancer, diabetes, and inflammation underscores its potential as a lead compound for drug discovery. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and to accelerate its translation from preclinical research to clinical development.

References

Oroxin A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxin A, a flavonoid glycoside primarily isolated from the medicinal plant Oroxylum indicum, has garnered significant attention for its diverse pharmacological activities demonstrated in in-vitro studies. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-cancer and anti-inflammatory properties. We delve into the specific signaling pathways modulated by this compound, its effects on key cellular processes, and present available quantitative data in a structured format. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily impacting cellular signaling pathways involved in proliferation, apoptosis, inflammation, and oxidative stress.

Anti-Cancer Activity

In various cancer cell lines, this compound has been shown to inhibit cell growth and induce cell death through several mechanisms:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the activation of caspase cascades.[1]

  • Cell Cycle Arrest: A hallmark of this compound's anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins.[4]

  • Inhibition of Cell Migration and Invasion: this compound has been demonstrated to suppress the migratory and invasive potential of cancer cells, a critical aspect of metastasis.

  • Induction of Endoplasmic Reticulum (ER) Stress-Mediated Senescence: In some cancer models, such as breast cancer, this compound induces a state of cellular senescence through the activation of the ER stress response.[4] This process involves the upregulation of ER stress markers and the activation of stress-response signaling proteins.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in response to inflammatory stimuli.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against cellular damage induced by reactive oxygen species (ROS).

Modulation of Signaling Pathways

The pleiotropic effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, thereby suppressing downstream signaling and promoting apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Oroxin_A This compound Oroxin_A->Akt Inhibition of Phosphorylation

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is also implicated in cancer cell survival and proliferation. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, and by blocking the phosphorylation of the p65 subunit. This leads to the suppression of pro-inflammatory gene expression.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK NF-κB Complex p65 p50 IκBα IKK->NF-κB Complex:ikb p IκBα IκBα p65 p65 p50 p50 Nucleus Nucleus NF-κB Complex:p65->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Oroxin_A This compound Oroxin_A->IKK Inhibition

References

Oroxin A: A Technical Guide to its Signaling Pathways and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A is a major bioactive flavonoid glycoside isolated from the seeds of the traditional medicinal plant Oroxylum indicum (L.) Kurz.[1][2] Also known as baicalein 7-O-glucoside, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory effects.[3][4][5] This technical guide provides an in-depth overview of the core signaling pathways and molecular targets modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways and Molecular Targets

This compound exerts its pleiotropic effects by modulating a range of signaling cascades and interacting with various molecular targets. The key pathways implicated in its mechanism of action are detailed below.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. By binding to the ligand-binding domain of PPARγ, this compound activates its transcriptional activity. This agonistic activity is central to its therapeutic potential in metabolic disorders, such as prediabetes, where it has been shown to prevent disease progression without causing weight gain or hepatotoxicity.

Diagram of this compound-mediated PPARγ Activation

OroxinA This compound PPARg PPARγ OroxinA->PPARg Binds and activates Transcriptional_Activation Transcriptional Activation PPARg->Transcriptional_Activation Initiates Metabolic_Regulation Metabolic Regulation (e.g., improved lipid metabolism) Transcriptional_Activation->Metabolic_Regulation

Caption: this compound acts as a partial agonist of PPARγ, leading to transcriptional activation and metabolic regulation.

PI3K/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the PI3K/Akt signaling pathway in various cancer cell types, including non-small cell lung cancer (NSCLC) and osteoarthritis chondrocytes. In NSCLC, this compound is thought to inhibit this pathway by targeting HSP90AA1, a key chaperone protein for Akt. This inhibition contributes to its anti-proliferative and pro-apoptotic effects. Similarly, in the context of osteoarthritis, this compound attenuates the inflammatory response induced by IL-1β by inhibiting PI3K/Akt activation.

Diagram of PI3K/Akt Pathway Inhibition by this compound

cluster_inhibition Inhibition OroxinA This compound HSP90AA1 HSP90AA1 OroxinA->HSP90AA1 PI3K PI3K OroxinA->PI3K Akt Akt HSP90AA1->Akt Stabilizes PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits the PI3K/Akt pathway, partly by targeting HSP90AA1, leading to reduced cell survival and induced apoptosis.

MAPK Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in a wide range of cellular processes such as inflammation, proliferation, and apoptosis. This compound has demonstrated the ability to modulate these pathways. For instance, in osteoarthritis chondrocytes, this compound suppresses the IL-1β-induced activation of the ERK1/2 pathway, contributing to its anti-inflammatory effects. In breast cancer cells, this compound increases the phosphorylation of p38, a key stress-response signaling protein, which is linked to the induction of ER stress-mediated senescence.

NF-κB Signaling Inhibition

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway. It achieves this by preventing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of IκBα and IKKα/β. This inhibitory action on NF-κB signaling underlies this compound's potential as a chemopreventive agent for inflammation-related cancers.

Diagram of NF-κB Pathway Inhibition by this compound

cluster_inhibition Inhibition OroxinA This compound IKK IKKα/β OroxinA->IKK Inhibits phosphorylation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IKK and subsequent nuclear translocation of p65.

Induction of Endoplasmic Reticulum (ER) Stress, Apoptosis, and Senescence

This compound has demonstrated potent anti-cancer activity by inducing robust endoplasmic reticulum (ER) stress in breast cancer cells. This leads to cell cycle arrest at the G2/M stage and ultimately results in senescence, a state of irreversible growth arrest. The induction of ER stress is marked by the increased expression of ER stress markers such as ATF4 and GRP78. Furthermore, this compound can induce apoptosis in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma. This pro-apoptotic effect is often associated with the inhibition of survival pathways like PI3K/Akt.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

Activity Cell Line/Model Parameter Value Reference
PPARγ ActivationHEK-293t cellsEffective Concentration50 µM (strongest activation)
Anti-proliferativeHepatocellular carcinoma (Hep3B) cellsIC501385 µM (at 24h)
Apoptosis InductionRat pancreatic acinar (AR42J) cells expressing OX₂REC505.1 x 10⁻⁸ M
Anti-allergicRBL-2H3 mast cellsIC50 (β-hexosaminidase release)~10 µM
PharmacokineticsMice (intravenous)Dose5 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Viability Assay (CCK-8)

This protocol is based on methodologies used to assess the inhibitory effect of this compound on cancer cell lines.

Objective: To determine the effect of this compound on cell viability and calculate its IC50 value.

Materials:

  • Target cells (e.g., A549, LLC, Hep3B)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is adapted from studies investigating the effect of this compound on signaling proteins.

Objective: To detect the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Target cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-HSP90AA1, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram of a General Western Blot Workflow

Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis to detect protein expression.

Wound Healing Assay

This protocol is based on methods used to assess the effect of this compound on cell migration.

Objective: To evaluate the effect of this compound on the migratory capacity of cells.

Materials:

  • Target cells

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to confluency.

  • Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing a non-toxic concentration of this compound or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

This guide provides a comprehensive overview of the current understanding of this compound's signaling pathways and molecular targets. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigations are warranted to fully elucidate the therapeutic potential of this promising natural compound.

References

Oroxin A: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A, a flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the therapeutic potential of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antioxidant Effects of this compound

This compound exhibits significant antioxidant properties, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[1]

Nrf2 Signaling Pathway

This compound has been shown to induce the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Key target genes include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The activation of this pathway enhances the cellular defense against oxidative stress.

Nrf2_Pathway This compound and the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ub Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant Genes\n(HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes\n(HO-1, NQO1) Upregulates Nrf2_n->ARE Binds to

This compound activates the Nrf2 pathway.
Quantitative Antioxidant Data

AssayPlant PartExtract TypeIC50 Value (µg/mL)Reference Compound (IC50 µg/mL)
DPPH Radical Scavenging LeavesEthyl Acetate49.0L-ascorbic acid (24.0)
LeavesMethanolic55.0L-ascorbic acid (24.0)
LeavesWater42.5L-ascorbic acid (24.0)
Superoxide Radical Scavenging Stem BarkMethanol63.3 ± 4.6Ascorbic acid (20.6 ± 1.2)

Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits p65_n p65 p65->p65_n Translocation This compound This compound This compound->IKK Inhibits Nucleus Nucleus Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_n->Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Upregulates

This compound inhibits NF-κB signaling.
MAPK Signaling Pathway

This compound also modulates the MAPK signaling pathway, which is involved in cellular stress responses and inflammation. Specifically, this compound has been observed to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, thereby downregulating downstream inflammatory responses.

MAPK_Pathway This compound's Modulation of the MAPK Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Upstream Kinases Upstream Kinases Inflammatory Stimuli (LPS)->Upstream Kinases p38 p38 Upstream Kinases->p38 Activates JNK JNK Upstream Kinases->JNK Activates ERK1/2 ERK1/2 Upstream Kinases->ERK1/2 Activates Inflammatory Response Inflammatory Response p38->Inflammatory Response JNK->Inflammatory Response ERK1/2->Inflammatory Response This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK1/2 Inhibits

This compound inhibits MAPK signaling.
Quantitative Anti-inflammatory Data

This compound demonstrates a dose-dependent inhibition of key pro-inflammatory mediators in various cell models.

Cell LineInducerMediatorThis compound Concentration (µM)% Inhibition / Fold Change
RAW 264.7 LPSiNOS mRNA50, 100, 150Dose-dependent decrease
LPSCOX-2 mRNA50, 100, 150Dose-dependent decrease
LPSiNOS protein50, 100, 150Dose-dependent decrease
LPSCOX-2 protein50, 100, 150Dose-dependent decrease
H9c2 OGD/RTNF-α10Significant decrease
OGD/RIL-610Significant decrease
OGD/RIL-1β10Significant decrease
Osteoarthritis Chondrocytes IL-1βiNOS protein16Marked inhibition
IL-1βCOX-2 protein16Marked inhibition
IL-1βTNF-α mRNA4, 8, 16Dose-dependent reversal
IL-1βIL-6 mRNA4, 8, 16Dose-dependent reversal

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in RAW 264.7 macrophages using lipopolysaccharide (LPS) and subsequent treatment with this compound.

LPS_Workflow Workflow for LPS-Induced Inflammation Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Adhere Allow to adhere (24h) Seed->Adhere Pretreat Pre-treat with this compound (1h) Adhere->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect Collect supernatant & cell lysates Incubate->Collect ELISA ELISA for cytokines (TNF-α, IL-6) Collect->ELISA Griess Griess Assay for Nitric Oxide Collect->Griess RTqPCR RT-qPCR for mRNA (iNOS, COX-2) Collect->RTqPCR Western Western Blot for proteins (p-p65, p-IκBα) Collect->Western

References

Oroxin A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Therapeutic Potential and Scientific Foundation of a Key Flavonoid from Traditional Medicine

Abstract

Oroxin A, a flavonoid glycoside predominantly isolated from the seeds of Oroxylum indicum, holds a significant place in traditional Asian and herbal medicine. For centuries, various parts of Oroxylum indicum have been utilized to treat a wide array of ailments, including respiratory and gastrointestinal disorders, inflammatory conditions, diabetes, and certain types of cancer. Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, positioning this compound as a promising candidate for contemporary drug development. This technical guide provides a comprehensive overview of this compound, focusing on its applications in traditional medicine, its pharmacological effects supported by quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

This compound in Traditional and Herbal Medicine

Oroxylum indicum (L.) Kurz, a member of the Bignoniaceae family, is a medicinal plant with a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine. Different parts of the plant, such as the root bark, stem bark, leaves, and seeds, have been employed to address a variety of health concerns.[1][2]

The seeds of Oroxylum indicum are a particularly rich source of this compound.[2] Traditionally, these seeds have been used in remedies for cough, bronchitis, and other respiratory ailments.[3] The plant has also been utilized for its anti-inflammatory, analgesic, and gastrointestinal protective properties.[1] Furthermore, traditional applications extend to the treatment of conditions such as jaundice, arthritis, and tumors. The extensive use of Oroxylum indicum in traditional practices has prompted scientific inquiry into its bioactive constituents, with this compound emerging as a key player in the plant's therapeutic profile.

Pharmacological Effects of this compound

This compound exhibits a broad spectrum of pharmacological activities, substantiating its diverse applications in traditional medicine. These effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A related compound, Oroxylin A, has been shown to inhibit the secretion of pro-inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibits Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Oroxin_A This compound Oroxin_A->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Anti-cancer Activity

This compound has shown significant potential in the realm of oncology, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Its anti-cancer effects are mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in this compound's anti-cancer activity include the HSP90AA1/AKT and endoplasmic reticulum (ER) stress pathways.

HSP90AA1_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor_Receptor Growth Factor Receptor HSP90AA1 HSP90AA1 Growth_Factor_Receptor->HSP90AA1 Activates AKT AKT HSP90AA1->AKT Stabilizes & Activates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition Promotes Oroxin_A This compound Oroxin_A->HSP90AA1 Inhibits

Figure 2: this compound's inhibition of the HSP90AA1/AKT signaling pathway.

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Oroxin_A This compound ER_Stress ER Stress Oroxin_A->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest Leads to

Figure 3: this compound's induction of the ER stress pathway.

Antidiabetic and Lipid-Lowering Effects

This compound has emerged as a potential therapeutic agent for managing type 2 diabetes and associated dyslipidemia. It functions as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Additionally, this compound has been shown to inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, thereby reducing postprandial hyperglycemia. Its lipid-lowering effects are also attributed to the inhibition of sterol regulatory element-binding proteins (SREBPs), which are master regulators of cholesterol and fatty acid synthesis.

Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its overall therapeutic effects by mitigating oxidative stress, a common factor in many chronic diseases. Its ability to scavenge free radicals has been demonstrated in various in vitro assays.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds.

Table 1: Anti-inflammatory and Anti-cancer Activity of Oroxylin A and Oroxylum indicum Extracts

Compound/ExtractBioactivityCell Line/ModelIC50 ValueReference
Oroxylin AAnti-inflammatoryRAW 264.7 macrophages8.2 ± 0.27 µM
Oroxylum indicum Bark ExtractAnti-cancerHSC-3 (Oral Squamous Carcinoma)50 µg/mL

Table 2: Enzyme Inhibition and Receptor Activation by this compound

CompoundTargetBioactivityIC50/EC50 ValueReference
This compoundα-glucosidaseInhibitionNot explicitly stated, but inhibitory activity confirmed.
This compoundPPARγPartial AgonistNot explicitly stated, but activation confirmed.

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound from Oroxylum indicum Seeds

Extraction_Isolation_Workflow Start Dried & Powdered Oroxylum indicum Seeds Extraction Soxhlet Extraction with 70% Methanol Start->Extraction Evaporation Evaporation to Dry Residue (Crude Extract) Extraction->Evaporation Column_Chromatography Reversed-Phase Column Chromatography (ODS-C18) Evaporation->Column_Chromatography Elution Gradient Elution with Acetonitrile/Water Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purification Further Purification (e.g., HPLC) Fraction_Collection->Purification End Pure this compound Purification->End

Figure 4: General workflow for the extraction and isolation of this compound.

A detailed protocol for the isolation of this compound involves the following steps:

  • Preparation of Plant Material: The seeds of Oroxylum indicum are air-dried and finely powdered.

  • Extraction: The powdered material is subjected to Soxhlet extraction using 70% methanol as the solvent.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a dry residue.

  • Chromatographic Separation: The crude extract is dissolved in a suitable solvent and subjected to reversed-phase column chromatography on an ODS-C18 column.

  • Gradient Elution: The column is eluted with a gradient of acetonitrile and water to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are pooled and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts and biological samples.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly used.

  • Detection: this compound can be detected at its maximum absorbance wavelength, which should be determined by a UV scan.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Key Experimental Protocols for Bioactivity Assessment

This assay is used to assess the inhibitory effect of this compound on the activation of the NF-κB pathway.

  • Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS).

  • Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody specific for the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. In unstimulated cells, NF-κB p65 is located in the cytoplasm. Upon stimulation, it translocates to the nucleus. The inhibitory effect of this compound is quantified by measuring the reduction in nuclear fluorescence intensity compared to the stimulated control.

This method is used to determine the effect of this compound on the activation of the AKT signaling pathway.

  • Cell Lysis: Cancer cells (e.g., A549) are treated with this compound and then lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The level of AKT phosphorylation is determined by densitometric analysis of the p-AKT bands, normalized to the total AKT bands.

These are common in vitro assays to evaluate the free radical scavenging capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS•+ radical cation, which is then reduced by the antioxidant. The decrease in absorbance of the blue-green ABTS•+ solution is monitored.

For both assays, the antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Conclusion and Future Directions

This compound, a prominent flavonoid from Oroxylum indicum, represents a compelling example of a natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, and antioxidant effects, are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, HSP90AA1/AKT, and ER stress, provides a strong rationale for its further development as a drug candidate.

This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its traditional uses to detailed experimental methodologies. For researchers and drug development professionals, this compound presents a promising scaffold for the design of novel therapeutics. Future research should focus on obtaining more extensive quantitative bioactivity data, conducting in-depth preclinical and clinical studies to establish its safety and efficacy in various disease models, and exploring synergistic combinations with existing drugs to enhance therapeutic outcomes. The continued investigation of this compound holds the promise of translating a traditional herbal remedy into a valuable component of modern medicine.

References

Methodological & Application

Oroxin A: Synthesis and Purification Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Oroxin A, a flavonoid glycoside with significant therapeutic potential. This compound, also known as Baicalein-7-O-glucoside, is a major bioactive component isolated from the seeds of Oroxylum indicum. It has garnered interest for its diverse pharmacological activities, including acting as a partial PPARγ agonist, inhibiting α-glucosidase, and exhibiting anti-cancer properties by inducing endoplasmic reticulum (ER) stress-mediated senescence.[1][2][3] This guide offers a comprehensive overview of both a semi-synthetic route from a readily available precursor and advanced purification methodologies.

Data Summary: Purification of this compound

The following table summarizes quantitative data from a study on the purification of this compound from a crude extract of Oroxylum indicum using High-Speed Counter-Current Chromatography (HSCCC).[4]

AnalyteAmount from Crude Extract (mg)Yield (mg)Purity (%)Recovery (%)
This compound 20012.6397.6196.46
Oroxin B20010.9698.3298.81
Baicalein2009.3498.6497.87

Experimental Protocols

I. Semi-synthesis of this compound from Baicalin

This protocol details a facile and efficient semi-synthetic approach to this compound, starting from the inexpensive and abundant natural product, baicalin.[5]

A. Materials and Reagents:

  • Baicalin (starting material)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (AcOH)

  • Water (H₂O)

  • Standard laboratory glassware and stirring equipment

  • Cooling bath (ice-water)

B. Protocol:

  • Methyl Esterification of Baicalin:

    • Suspend baicalin in a sufficient amount of methanol (concentration should not be less than 25 mg/mL) in a round-bottom flask. The use of an adequate volume of methanol is crucial due to the low solubility of baicalin to prevent the formation of gel-like material.

    • Add a catalytic amount of concentrated H₂SO₄ to the suspension.

    • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the resulting key intermediate, baicalin methylate, can be used in the next step without further purification.

  • Reduction to this compound:

    • Suspend the baicalin methylate (e.g., 0.916 g, 2.0 mmol) in methanol (40 mL) and cool the mixture to 0 °C in an ice-water bath.

    • Add sodium borohydride (NaBH₄) (e.g., 0.76 g, 20.0 mmol) portion-wise to the suspension, ensuring the temperature does not exceed 4 °C to control the hydrogen evolution.

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 25 °C.

    • Quench the reaction by adding 20 mL of 10% acetic acid in water.

    • Evaporate the solvent to obtain the crude product as a yellow solid.

  • Purification by Precipitation:

    • Suspend the crude residue in a 1:1 mixture of water and methanol (10 mL).

    • Cool the suspension to 0 °C to precipitate this compound.

    • Collect the precipitate by filtration and dry to yield pure this compound.

II. Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes an efficient one-step separation and purification of this compound from a crude extract of Oroxylum indicum using HSCCC.

A. Materials and Reagents:

  • Crude extract of Oroxylum indicum seeds

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • HSCCC instrument

  • HPLC system for purity analysis

B. Protocol:

  • Preparation of Two-Phase Solvent System:

    • Prepare the two-phase solvent system by mixing chloroform, methanol, and water in a volume ratio of 6:10:5 (v/v/v).

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

    • Separate the upper and lower phases just before use.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

    • Rotate the column at a set speed (e.g., 800-900 rpm).

    • Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, inject the crude extract sample (dissolved in a small volume of the biphasic solvent system).

    • Perform the separation in a head-to-tail elution mode.

    • Collect fractions of the effluent and monitor the separation by TLC or HPLC.

  • Analysis and Identification:

    • Combine the fractions containing pure this compound based on the chromatographic profile.

    • Determine the purity of the isolated this compound using HPLC.

    • Confirm the chemical structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflows for its synthesis and purification.

Oroxin_A_Synthesis_Workflow Start Start: Baicalin Step1 Methyl Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate Baicalin Methylate Step1->Intermediate Step2 Reduction (NaBH₄, MeOH) Intermediate->Step2 Crude Crude this compound Step2->Crude Step3 Purification (Precipitation) Crude->Step3 End Pure this compound Step3->End

Caption: Semi-synthesis workflow for this compound from Baicalin.

Oroxin_A_Purification_Workflow Start Crude Extract of Oroxylum indicum Step1 HSCCC Separation (Two-Phase Solvent System) Start->Step1 Fractions Collect Fractions Step1->Fractions Step2 Purity Analysis (HPLC) Fractions->Step2 Step3 Structural Confirmation (MS, NMR) Fractions->Step3 End Pure this compound Step2->End Step3->End

Caption: Purification workflow of this compound using HSCCC.

Oroxin_A_Signaling_Pathways cluster_lipid Lipid Metabolism cluster_cancer Cancer Cell Growth Inhibition cluster_diabetes Diabetes Intervention SREBP SREBPs LDLR LDLR AMPK AMPK Phosphorylation LDLR->AMPK increases AMPK->SREBP inhibits nuclear transcriptional activity OroxinA_lipid This compound OroxinA_lipid->LDLR binds to ER_Stress ER Stress Senescence Senescence ER_Stress->Senescence HSP90AA1 HSP90AA1 AKT AKT Signaling HSP90AA1->AKT OroxinA_cancer This compound OroxinA_cancer->ER_Stress induces OroxinA_cancer->HSP90AA1 suppresses PPARg PPARγ alpha_glucosidase α-glucosidase OroxinA_diabetes This compound OroxinA_diabetes->PPARg partial agonist OroxinA_diabetes->alpha_glucosidase inhibits

Caption: Overview of signaling pathways modulated by this compound.

References

Oroxin A: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experiments involving Oroxin A, a flavonoid with multiple reported pharmacological activities. The information is compiled to assist in the design and execution of pre-clinical research.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dosage and administration routes for efficacy and toxicology studies.

Experimental Protocol: Pharmacokinetics of this compound in Rats

This protocol is adapted from studies investigating the pharmacokinetic profile of this compound in rats following intravenous and oral administration[1][2].

Objective: To determine the pharmacokinetic parameters of this compound and its primary metabolites.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle for intravenous (i.v.) administration (e.g., saline with a co-solvent like DMSO and PEG300)[3]

  • Vehicle for intragastric (i.g.) administration (e.g., 0.5% carboxymethylcellulose sodium)

  • UPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Animal Groups:

    • Intravenous (i.v.) Group: Administer a single dose of this compound (e.g., 2 mg/kg) via the tail vein[1][2].

    • Intragastric (i.g.) Groups: Administer single oral doses of this compound at varying concentrations (e.g., 40, 120, and 360 mg/kg) by gavage after an overnight fast.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Tissue Distribution (Optional):

    • At the final time point, euthanize the animals.

    • Harvest various tissues (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestines).

    • Homogenize the tissues and store them at -80°C for analysis.

  • Excretion Study (Optional):

    • House rats in metabolic cages to collect urine and feces for up to 48 hours post-administration.

  • Sample Analysis:

    • Extract this compound and its metabolites (Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate) from plasma, tissue homogenates, urine, and feces.

    • Quantify the concentrations using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, bioavailability) using appropriate software.

Quantitative Data: Pharmacokinetics of this compound in Rats
ParameterIntravenous (2 mg/kg)Intragastric (40 mg/kg)Intragastric (120 mg/kg)Intragastric (360 mg/kg)Reference
AUC (0-t) (ng/mL*h) Data not specifiedDose-proportional increaseDose-proportional increaseDose-proportional increase
Bioavailability (%) N/A<2%<2%<2%
Distribution Rapid and widespreadMajor distribution in liver and kidney (for metabolites)Major distribution in liver and kidney (for metabolites)Major distribution in liver and kidney (for metabolites)
Excretion Data not specifiedPrimarily through fecesPrimarily through fecesPrimarily through feces

Anti-Inflammatory and Anti-Allergic Models

This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vivo models.

Experimental Protocol: Murine Model of Allergic Asthma

This protocol is based on an ovalbumin (OVA)-induced allergic asthma model in mice to evaluate the anti-allergic effects of this compound.

Objective: To assess the efficacy of this compound in reducing airway inflammation and hyperresponsiveness.

Materials:

  • This compound

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL of PBS.

  • Aerosol Challenge:

    • From days 21 to 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes daily.

  • This compound Administration:

    • Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) one hour before each OVA challenge.

    • Include a control group receiving the vehicle only.

  • Sample Collection (at 48 hours after the last challenge):

    • Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (especially eosinophils).

    • Harvest lung tissue for histological analysis (H&E and PAS staining for inflammation and mucus production) and for measuring cytokine levels (e.g., IL-4, IL-13) via ELISA or RT-qPCR.

  • Data Analysis:

    • Compare the inflammatory cell counts, histological scores, and cytokine levels between the this compound-treated groups and the OVA-challenged control group.

Quantitative Data: Effect of this compound on Allergic Asthma Model
ParameterOVA-Challenged ControlThis compound-TreatedEffect of this compoundReference
Eosinophils in BALF Significantly increasedSignificantly decreasedReduced eosinophil accumulation
Th2 Cytokines (IL-4, IL-13) in Lung Significantly increasedSignificantly decreasedReduced expression and secretion
Mucin Production in Lungs IncreasedReducedInhibited mucus production
Lung Inflammation Significant inflammatory signsReducedReduced inflammatory signs
Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion (MI/RI) Injury

This protocol describes the induction of MI/RI in rats to investigate the protective effects of this compound against inflammation and pyroptosis.

Objective: To evaluate the cardioprotective effects of this compound in an in vivo model of MI/RI.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a left thoracotomy to expose the heart.

  • MI/RI Induction:

    • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

    • Remove the ligature to allow for 2 hours of reperfusion.

    • A sham group will undergo the same surgical procedure without LAD ligation.

  • This compound Administration:

    • Administer this compound (e.g., 10 mg/kg) intravenously at the onset of reperfusion.

    • A control group receives the vehicle.

  • Assessment of Cardiac Injury:

    • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with TTC (triphenyltetrazolium chloride) to differentiate between infarcted (pale) and viable (red) tissue.

    • Cardiac Function: Can be assessed by echocardiography before and after the procedure.

    • Biochemical Markers: Measure serum levels of cardiac enzymes (cTnI, cTnT, CK-MB, LDH, AST) using ELISA kits.

    • Inflammatory Markers: Measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) in heart tissue and serum via ELISA or Western Blot.

    • Histology: Perform H&E staining on heart tissue to assess inflammatory cell infiltration.

Quantitative Data: Cardioprotective Effects of this compound in MI/RI
ParameterMI/RI Control GroupThis compound-Treated GroupEffect of this compoundReference
Myocardial Infarct Size IncreasedSignificantly reducedCardioprotective
Serum Cardiac Enzymes (cTnI, cTnT, CK-MB) Significantly elevatedSignificantly reducedReduced myocardial damage
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Significantly elevatedSignificantly decreasedAnti-inflammatory
Pyroptosis Markers (NLRP3, Caspase-1) Significantly elevatedSignificantly decreasedInhibits pyroptosis

Signaling Pathway: this compound in Myocardial Ischemia/Reperfusion Injury

OroxinA_MIRI_Pathway MIRI Myocardial Ischemia/ Reperfusion Injury NLRP3 NLRP3 Inflammasome Activation MIRI->NLRP3 induces Caspase1 Caspase-1 Activation NLRP3->Caspase1 activates Pyroptosis Pyroptosis Caspase1->Pyroptosis mediates Inflammation Inflammation (↑ TNF-α, IL-6, IL-1β) Caspase1->Inflammation promotes Myocardial_Injury Myocardial Injury (↑ Infarct Size, ↑ Cardiac Enzymes) Pyroptosis->Myocardial_Injury contributes to Inflammation->Myocardial_Injury contributes to OroxinA This compound OroxinA->NLRP3 inhibits

Caption: this compound inhibits the NLRP3 inflammasome pathway in MI/RI.

Anti-Cancer Model

While specific in vivo studies detailing this compound's anti-cancer efficacy are limited in the provided search results, a standard xenograft model protocol can be adapted based on its demonstrated in vitro activity against breast cancer cells.

Experimental Protocol: Breast Cancer Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on human breast cancer cell growth.

Materials:

  • This compound

  • Human breast cancer cells (e.g., MDA-MB-231 or MCF7)

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture MDA-MB-231 or MCF7 cells under standard conditions. Harvest cells during the exponential growth phase.

  • Tumor Implantation:

    • Resuspend the cancer cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (dose to be determined by toxicity studies) or vehicle control daily via a suitable route (e.g., i.p. or oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

    • Monitor animal body weight and general health.

  • Endpoint:

    • Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for ER stress markers like ATF4 and GRP78).

Signaling Pathway: this compound in Breast Cancer

OroxinA_Cancer_Pathway OroxinA This compound ROS ↑ Intracellular ROS OroxinA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress induces p38_MAPK ↑ p38 MAPK Phosphorylation ER_Stress->p38_MAPK ATF4_GRP78 ↑ ATF4 & GRP78 Expression ER_Stress->ATF4_GRP78 Senescence ER Stress-mediated Senescence p38_MAPK->Senescence activates ATF4_GRP78->Senescence promote Growth_Inhibition Breast Cancer Cell Growth Inhibition Senescence->Growth_Inhibition

Caption: this compound induces ER stress-mediated senescence in breast cancer cells.

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound. The following protocols are based on OECD guidelines.

Experimental Protocol: Acute Oral Toxicity Study

This protocol is based on the OECD 423 guideline (Acute Toxic Class Method) to establish a preliminary toxicity profile.

Objective: To determine the acute oral toxicity and estimate the LD50 of this compound.

Materials:

  • This compound

  • Wistar rats or C57BL/6 mice

  • Vehicle for oral gavage (e.g., corn oil, 0.5% CMC-Na)

Procedure:

  • Animal Preparation: Use a small group of animals (e.g., 3 females per step). Fast animals overnight before dosing.

  • Dosing:

    • Administer a single oral dose of this compound by gavage. Starting doses of 300 mg/kg or 2000 mg/kg are common.

    • Based on the outcome (mortality or survival), subsequent groups may be dosed at lower or higher fixed dose levels.

  • Observation:

    • Observe animals closely for the first several hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity, behavioral changes, and mortality.

    • Measure body weight just before dosing and on days 7 and 14.

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) to examine for pathological changes in organs.

Experimental Protocol: Subchronic (28-Day) Oral Toxicity Study

This protocol is based on the OECD 407 guideline to evaluate toxicity after repeated oral administration.

Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

  • This compound

  • Sprague-Dawley rats or C57BL/6 mice

  • Vehicle for oral gavage

Procedure:

  • Animal Groups: Use at least three dose groups and a concurrent control group, with 5-10 animals per sex per group.

  • Dosing: Administer this compound daily by oral gavage for 28 consecutive days. Doses should be selected based on acute toxicity data (e.g., 100, 200, 500 mg/kg).

  • Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weight and food/water consumption weekly.

    • Perform detailed clinical examinations (e.g., sensory reactivity, grip strength) weekly.

  • Clinical Pathology:

    • At the end of the study, collect blood for hematology and clinical biochemistry analysis.

  • Pathology:

    • Euthanize all animals and perform a full gross necropsy.

    • Weigh key organs (liver, kidneys, spleen, brain, etc.).

    • Preserve organs and tissues for histopathological examination.

Quantitative Data: Toxicology of this compound and Related Extracts
Study TypeAnimal ModelDosesKey FindingsReference
Acute Oral Toxicity MiceUp to 5000 mg/kg (leaf extract)No mortality or significant toxicological effects observed. LD50 > 5000 mg/kg.
Acute Oral Toxicity Rats5, 50, 300, 2000 mg/kg (fruit extract)No mortality. Fatty liver incidence in males at 2000 mg/kg. Recommended dose < 2000 mg/kg.
Sub-acute Oral Toxicity (28 days) Mice100, 200, 500 mg/kg (leaf extract)No mortality or signs of toxicity. LD50 > 500 mg/kg. Considered safe for long-term consumption below 500 mg/kg.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific research objectives, institutional guidelines (IACUC), and relevant regulatory requirements. Researchers should consult the primary literature for detailed methodologies.

References

Oroxin A: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A, a flavonoid glycoside isolated from the traditional medicinal herb Oroxylum indicum, has garnered significant attention for its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[1][2][3] As a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, this compound modulates various cellular processes, making it a promising candidate for therapeutic development.[4][5] These application notes provide comprehensive guidelines for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological effects and elucidating its mechanisms of action.

Data Presentation: Efficacy of this compound Across Various Cell Lines

The following tables summarize the effective concentrations and observed effects of this compound in different cell lines as reported in the literature.

Table 1: Anti-Cancer and Cytotoxic Effects of this compound

Cell LineCancer TypeEffective ConcentrationTreatment DurationKey Effects
MDA-MB-231Breast CancerNot specifiedNot specifiedInhibition of cell growth, induction of ER stress-mediated senescence.
MCF7Breast CancerNot specifiedNot specifiedInhibition of cell growth, induction of ER stress-mediated senescence.
A549Non-small cell lung cancerNot specifiedNot specifiedSuppression of cell migration, induction of apoptosis.
LLCLewis Lung CarcinomaNot specifiedNot specifiedSuppression of cell migration, induction of apoptosis.
HSC-3Oral CancerIC50: 50 µg/mL16 hoursInduction of apoptosis.
Hep3BHepatocellular CarcinomaIC50: 1385 µM24 hoursInhibition of proliferation, induction of DNA damage and oxidative stress, G2/M phase cell cycle arrest.

Table 2: Cytoprotective and Other Biological Effects of this compound

Cell LineModelOptimal ConcentrationTreatment DurationKey Effects
HEK-293tIn vitro PPARγ activation50 µM24 hoursStrongest activation of PPARγ transcription.
H9c2Oxygen-glucose deprivation/reperfusion (OGD/R)10 µMNot specifiedIncreased cell viability, attenuation of apoptosis and inflammation.
A549Oleic acid-induced cell injury10 µM24 hoursIncreased cell viability, suppression of pyroptosis.
Porcine EmbryosIn vitro culture2.5 µMNot specifiedIncreased blastocyst formation rate, reduced apoptosis and oxidative stress.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest

  • Complete growth medium (specific to the cell line)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentrations using a complete growth medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p38, ATF4, GRP78, HSP90AA1, AKT, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

OroxinA_AntiCancer_Pathway cluster_OroxinA This compound cluster_CellularEffects Cellular Effects cluster_Signaling Signaling Cascade cluster_Outcomes Cellular Outcomes OroxinA This compound ROS ↑ Intracellular ROS OroxinA->ROS HSP90AA1 ↓ HSP90AA1 OroxinA->HSP90AA1 ER_Stress ↑ ER Stress ROS->ER_Stress p38 ↑ p-p38 ER_Stress->p38 ATF4 ↑ ATF4 ER_Stress->ATF4 GRP78 ↑ GRP78 ER_Stress->GRP78 AKT ↓ p-AKT HSP90AA1->AKT Senescence Senescence p38->Senescence ATF4->Senescence GRP78->Senescence Apoptosis Apoptosis AKT->Apoptosis Growth_Inhibition Growth Inhibition Senescence->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: this compound induced anti-cancer signaling pathways.

Experimental_Workflow_OroxinA cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Data Data Interpretation Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, A549) OroxinA_Prep 2. This compound Preparation (Stock in DMSO, dilute in media) Cell_Culture->OroxinA_Prep Treatment 3. Cell Treatment (Varying concentrations and durations) OroxinA_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot 4c. Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols: Oroxin A Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Oroxin A in murine models, based on recent studies. The information is intended to guide researchers in designing and executing in vivo experiments.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mice.

Table 1: this compound Dosage and Administration Routes in Mice

Indication/ModelMouse/Rat StrainDosageAdministration RouteReference
Pharmacokinetic StudyNot Specified5 mg/kgIntravenous[1][2]
Myocardial Ischemia/Reperfusion InjuryRatNot specified in vivoNot specified in vivo[3]
Prediabetes and DiabetesStreptozotocin and high-fat diet induced miceNot specified in vivoNot specified in vivo[4]
Disordered Lipid MetabolismHigh-fat diet-fed non-insulin-resistant rats50 mg/kg and 200 mg/kgOral Gavage[5]
Toxicity StudyNot Specified>500 mg/kg (Maximum Tolerated Dose)Not Specified

Table 2: In Vitro Active Concentration of this compound

Cell LineIndicationActive ConcentrationObserved EffectReference
H9c2 cellsOxygen-glucose deprivation/reperfusion (OGD/R)10 µMHighest cell viability compared to OGD/R group
A549 and LLC cellsNon-small cell lung cancerNot specifiedSuppressed cell migration and induced apoptosis
HT-29 human colon cancer cellsColon cancer, sensitivity to 5-FUNot specifiedModulates COX-2 signaling pathway
Oral Squamous Cell Carcinoma (OSCC) cellsOral cancer5–20 μM (non-cytotoxic)Suppressed cell migration

Experimental Protocols

Pharmacokinetic Study of Intravenously Administered this compound

This protocol is based on a study determining the pharmacokinetics of this compound in mouse blood.

Objective: To determine the concentration-time profile of this compound in mouse blood following intravenous administration.

Materials:

  • This compound

  • Vehicle for injection (e.g., saline, DMSO, PEG300, Tween 80)

  • Male CD-1 mice (or other appropriate strain)

  • Syringes and needles for intravenous injection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • UPLC-MS/MS system for analysis

Procedure:

  • Animal Preparation: Acclimatize mice to laboratory conditions for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O. The final concentration should be such that the desired dose is administered in an appropriate volume (e.g., 100 µL).

  • Administration: Administer this compound intravenously at a dose of 5 mg/kg. The tail vein is a common site for intravenous injection in mice.

  • Blood Sampling: Collect blood samples (approximately 20 µL) from the caudal vein at the following time points post-administration: 0.0833, 0.25, 0.5, 1, 2, 4, 6, 8, and 10 hours.

  • Sample Processing: Process the blood samples for analysis. This typically involves protein precipitation followed by centrifugation.

  • Analysis: Analyze the concentration of this compound in the blood samples using a validated UPLC-MS/MS method.

Oral Administration of this compound in a High-Fat Diet-Induced Model of Lipid Metabolism Disorder in Rats

This protocol is adapted from a study investigating the effects of this compound on disordered lipid metabolism.

Objective: To evaluate the therapeutic effect of orally administered this compound on lipid metabolism in a rat model of a high-fat diet (HFD).

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% CMC-Na)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Standard chow and High-Fat Diet (HFD)

  • Oral gavage needles

  • Equipment for biochemical analysis (e.g., plasma ALT, AST, TC, TG levels)

Procedure:

  • Model Induction: Feed rats a high-fat diet for a specified period (e.g., 3 months) to induce a lipid metabolism disorder. A control group should be fed a standard diet.

  • Grouping: Randomly divide the HFD-fed rats into treatment groups:

    • HFD control (vehicle administration)

    • Low-dose this compound (50 mg/kg)

    • High-dose this compound (200 mg/kg)

    • Positive control (e.g., Essentiale Forte N at 196.3 mg/kg)

  • Drug Preparation: Prepare a suspension of this compound in 0.5% CMC-Na.

  • Administration: Administer this compound or vehicle daily via oral gavage for the duration of the treatment period (e.g., 3 months).

  • Monitoring: Monitor body weight and food intake regularly.

  • Endpoint Analysis: At the end of the treatment period, collect blood and liver samples for analysis of:

    • Plasma levels of ALT, AST, TC, TG, LDLC, and HDLC.

    • Hepatic levels of TC and TG.

    • Histological analysis of the liver (e.g., H&E and Oil Red O staining).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways reported to be modulated by this compound.

OroxinA_HSP90AA1_AKT_Pathway OroxinA This compound HSP90AA1 HSP90AA1 OroxinA->HSP90AA1 inhibits AKT AKT HSP90AA1->AKT activates Cell_Migration Cell Migration AKT->Cell_Migration promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

Caption: this compound inhibits the HSP90AA1/AKT signaling pathway.

OroxinA_SREBP_Pathway OroxinA This compound LDLR LDLR OroxinA->LDLR binds to AMPK AMPK LDLR->AMPK leads to phosphorylation SREBP1 SREBP1 AMPK->SREBP1 inhibits SREBP2 SREBP2 AMPK->SREBP2 inhibits FASN_SCD1 FASN, SCD1 SREBP1->FASN_SCD1 activates transcription of HMGCR HMGCR SREBP2->HMGCR activates transcription of Lipid_Synthesis Lipid Synthesis FASN_SCD1->Lipid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis

Caption: this compound modulates lipid metabolism via the LDLR/AMPK/SREBPs pathway.

Experimental Workflows

Pharmacokinetic_Study_Workflow start Start: Acclimatize Mice prep Prepare this compound Formulation start->prep admin Administer 5 mg/kg this compound (IV) prep->admin sampling Collect Blood Samples (0.083 to 10 hours) admin->sampling processing Process Blood Samples (Protein Precipitation) sampling->processing analysis Analyze this compound Concentration (UPLC-MS/MS) processing->analysis end End: Determine Pharmacokinetic Profile analysis->end

Caption: Workflow for a pharmacokinetic study of this compound in mice.

HFD_Model_Workflow start Start: Induce Lipid Disorder with HFD grouping Randomize Rats into Treatment Groups start->grouping admin Daily Oral Gavage: - Vehicle - this compound (50 mg/kg) - this compound (200 mg/kg) grouping->admin monitoring Monitor Body Weight and Food Intake admin->monitoring endpoint Endpoint Analysis: - Blood Biochemistry - Liver Histology monitoring->endpoint end End: Evaluate Therapeutic Effect endpoint->end

Caption: Workflow for evaluating this compound in a high-fat diet-induced rat model.

References

Oroxin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A is a flavonoid glycoside predominantly isolated from the seeds of Oroxylum indicum. It has garnered significant interest in the scientific community for its diverse biological activities, including its role as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and an inducer of Endoplasmic Reticulum (ER) stress. These properties make this compound a compelling candidate for research in metabolic diseases, oncology, and cellular stress responses. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.

Physicochemical Properties and Solubility

This compound is a yellow crystalline solid. Proper solubilization is critical for its use in experimental settings.

Table 1: this compound Solubility Data

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble≥ 125 mg/mL (289.10 mM)[1][2]Ultrasonic treatment may be required.[1][2] Use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.
MethanolSoluble-[3]
EthanolSoluble-
WaterSoluble-
Dimethylformamide (DMF)Soluble1 mg/mL
DMSO:PBS (pH 7.2) (1:1)Soluble0.50 mg/mL
Petroleum EtherInsoluble-
ChloroformInsoluble-
DichloromethaneInsoluble-

Preparation of this compound Solutions

Preparation of Stock Solutions for In Vitro Use

Protocol 1: High-Concentration DMSO Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 231.3 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 432.38 g/mol ).

    • Vortex thoroughly to dissolve the powder. If precipitation occurs, gentle warming (37°C) and/or sonication can aid dissolution.

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions for Cell Culture

Protocol 2: Dilution of DMSO Stock for Cell-Based Assays

  • Materials: this compound DMSO stock solution, sterile cell culture medium.

  • Procedure:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Serially dilute the stock solution with sterile cell culture medium to achieve the desired final working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preparation of Formulations for In Vivo Use

Protocol 3: Formulation for Animal Studies

This protocol provides a method to prepare a clear solution of this compound for in vivo administration.

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • In a sterile tube, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and mix thoroughly.

    • This formulation is reported to yield a clear solution with a solubility of ≥ 2.08 mg/mL.

  • Note: It is recommended to prepare this formulation fresh on the day of use.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cells.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. For MCF-7 and MDA-MB-231 cells, a seeding density of 2 x 10⁴ cells/well has been reported for a 72-hour incubation period.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in protein expression in key signaling pathways affected by this compound.

  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with this compound as described above.

    • After treatment, wash the cells with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, ATF4, p-p38, PPARγ, and β-actin as a loading control) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

This compound-Induced ER Stress Signaling Pathway

This compound has been shown to induce ER stress, a cellular response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This process can lead to cell cycle arrest and senescence in cancer cells. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the PERK-p38-ATF4 signaling axis.

OroxinA_ER_Stress_Pathway OroxinA This compound Mitochondria Mitochondria OroxinA->Mitochondria Induces ROS ROS (Reactive Oxygen Species) Mitochondria->ROS Generation PERK PERK (Protein Kinase RNA-like ER Kinase) ROS->PERK Activates p38 p38 MAPK (Phosphorylated) PERK->p38 Phosphorylates ATF4 ATF4 (Activating Transcription Factor 4) p38->ATF4 Activates GRP78 GRP78/BiP (Glucose-Regulated Protein 78) ATF4->GRP78 Upregulates ER_Stress ER Stress ATF4->ER_Stress Mediator of GRP78->ER_Stress Marker of Senescence Cellular Senescence ER_Stress->Senescence Leads to

Caption: this compound-induced ER stress signaling cascade.

This compound Activation of the PPARγ Signaling Pathway

This compound acts as a partial agonist for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell differentiation. Upon activation by ligands like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

OroxinA_PPARG_Pathway OroxinA This compound PPARG PPARγ OroxinA->PPARG Binds to & Activates PPARG_RXR PPARγ-RXR Heterodimer PPARG->PPARG_RXR Heterodimerizes with RXR RXR RXR->PPARG_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARG_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates BiologicalEffects Biological Effects (e.g., Anti-inflammatory, Metabolic Regulation) TargetGenes->BiologicalEffects Leads to

Caption: this compound-mediated activation of the PPARγ pathway.

Summary and Conclusion

This compound is a versatile natural compound with significant potential for various research applications. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers. Adherence to proper solubility, storage, and experimental procedures is crucial for obtaining reliable and reproducible results. The provided signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms of this compound's action, which can be further investigated and expanded upon in future studies.

References

Application Note: Quantification of Oroxin A in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Oroxin A in biological matrices, such as mouse blood and rat plasma.[1][2][3][4] This method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this pharmacologically active flavonoid. The protocol detailed below provides a comprehensive guide, from sample preparation to data analysis, and includes validated performance characteristics of the method.

Introduction

This compound, a major flavonoid glycoside extracted from the seeds of Oroxylum indicum, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic disorders like diabetes and dyslipidemia.[5] To understand its therapeutic potential and in vivo behavior, a reliable and sensitive analytical method for its quantification in biological samples is essential. UPLC-MS/MS offers superior selectivity, sensitivity, and speed, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the determination of this compound, which has been successfully applied to pharmacokinetic studies in rodents.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Cirsimarin or Cilostazol

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

  • Ultrapure water

  • Biological matrix (e.g., mouse blood, rat plasma)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Analytical column (e.g., ACQUITY UPLC BEH C18, Capcell Pak C18)

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory consumables

Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent.

  • Calibration Standards: Spike blank biological matrix with the working standard solutions to create a calibration curve with a range of concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules like this compound from biological matrices.

  • Thaw frozen biological samples (e.g., mouse blood, rat plasma) on ice.

  • To a 20 µL aliquot of the sample, add 100 µL of methanol (containing the internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a small volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 or equivalent.

  • Mobile Phase: A gradient elution using a binary solvent system is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Flow Rate: 0.2 - 0.45 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 2 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Source Parameters: Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows to achieve maximal signal intensity.

Data and Performance Characteristics

The following tables summarize the quantitative data from a validated UPLC-MS/MS method for this compound quantification.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range2 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)2 ng/mL

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low< 14%< 15%86.2 - 109.3%
Medium< 14%< 15%86.2 - 109.3%
High< 14%< 15%86.2 - 109.3%

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery> 78.2%
Matrix Effect85.3 - 111.3%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Plasma) Add_IS Add Internal Standard & Precipitating Agent Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification Data Acquisition Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics

Caption: UPLC-MS/MS workflow for this compound quantification.

This compound Signaling Pathway in Lipid Metabolism

oroxin_a_pathway OroxinA This compound LDLR LDLR OroxinA->LDLR Binds to AMPK AMPK OroxinA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SREBP1 SREBP1 pAMPK->SREBP1 Inhibits SREBP2 SREBP2 pAMPK->SREBP2 Inhibits ACC ACC SREBP1->ACC Activates FASN FASN SREBP1->FASN Activates HMGCR HMGCR SREBP2->HMGCR Activates TG Triglyceride Synthesis ACC->TG FASN->TG Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Lipid_Lowering Lipid Lowering Effects

Caption: this compound's role in regulating lipid metabolism.

Conclusion

The UPLC-MS/MS method described herein is a highly sensitive, accurate, and reliable tool for the quantification of this compound in biological matrices. This detailed protocol and the associated performance data provide a solid foundation for researchers in pharmacology and drug development to conduct pharmacokinetic and metabolic studies of this compound, thereby facilitating the exploration of its therapeutic potential.

References

Oroxin A: A Novel Inducer of Cellular Senescence in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxin A, a flavonoid extracted from the medicinal plant Oroxylum indicum, has emerged as a compound of interest in oncology research. Recent studies have demonstrated its potent anti-cancer properties, primarily through the induction of cellular senescence in cancer cells. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for inducing and evaluating senescence, and quantitative data to support experimental design.

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage, oncogene activation, and oxidative stress. Senescent cells exhibit distinct morphological and biochemical characteristics, including flattened cell morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). By inducing senescence, this compound presents a promising therapeutic strategy to halt the proliferation of cancer cells.

Mechanism of Action

This compound induces cellular senescence in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF7, through a mechanism involving the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS)[1]. This cascade of events leads to the activation of the p38 MAPK signaling pathway, a key regulator of cellular stress responses, culminating in cell cycle arrest at the G2/M phase and the establishment of the senescent phenotype[1].

Key molecular events in this compound-induced senescence include:

  • Increased Intracellular ROS: this compound treatment leads to a significant increase in the levels of intracellular ROS, which acts as a primary trigger for cellular stress[1].

  • ER Stress Induction: The accumulation of ROS contributes to the misfolding of proteins within the endoplasmic reticulum, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as Activating Transcription Factor 4 (ATF4) and Glucose-Regulated Protein 78 (GRP78)[1].

  • p38 MAPK Activation: The cellular stress induced by ROS and ER dysfunction leads to the phosphorylation and activation of the p38 MAPK signaling pathway[1].

  • G2/M Cell Cycle Arrest: Activated p38 MAPK signaling ultimately results in the arrest of the cell cycle at the G2/M transition, preventing cellular proliferation.

  • Induction of Senescence Phenotype: Sustained cell cycle arrest and cellular stress lead to the expression of senescence markers, including increased SA-β-gal activity and the formation of senescence-associated heterochromatin foci (SAHF).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on inducing senescence markers in MDA-MB-231 and MCF7 breast cancer cell lines, as reported by He et al. (2016).

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

Cell LineTreatment (Concentration)Duration% of SA-β-gal Positive Cells
MDA-MB-231Control (DMSO)72 h~5%
This compound (25 µM)72 h~40%
This compound (50 µM)72 h~65%
MCF7Control (DMSO)72 h~3%
This compound (25 µM)72 h~35%
This compound (50 µM)72 h~60%

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (Concentration)Duration% of Cells in G2/M Phase
MDA-MB-231Control (DMSO)48 h~15%
This compound (25 µM)48 h~45%
This compound (50 µM)48 h~70%
MCF7Control (DMSO)48 h~18%
This compound (25 µM)48 h~50%
This compound (50 µM)48 h~75%

Table 3: Effect of this compound on the Expression of Key Signaling Proteins

Cell LineTreatment (Concentration)Durationp-p38/p38 (Fold Change)ATF4 (Fold Change)GRP78 (Fold Change)
MDA-MB-231This compound (50 µM)48 h~3.5~4.0~3.0
MCF7This compound (50 µM)48 h~3.0~3.5~2.5

Experimental Protocols

Protocol 1: Induction of Cellular Senescence with this compound

Materials:

  • MDA-MB-231 or MCF7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

Procedure:

  • Seed MDA-MB-231 or MCF7 cells in appropriate cell culture vessels and allow them to adhere overnight.

  • Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 25 µM and 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, proceed with downstream assays to evaluate senescence.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

  • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

  • Microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells.

  • Incubate the cells at 37°C (in a non-CO2 incubator) overnight.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple random fields.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using appropriate software.

Protocol 4: Western Blot Analysis of Senescence-Associated Proteins

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-ATF4, anti-GRP78, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

OroxinA_Signaling_Pathway OroxinA This compound ROS ↑ Reactive Oxygen Species (ROS) OroxinA->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress ATF4_GRP78 ↑ ATF4 / GRP78 ER_Stress->ATF4_GRP78 p38_activation p38 MAPK Activation (p-p38) ER_Stress->p38_activation G2M_Arrest G2/M Cell Cycle Arrest p38_activation->G2M_Arrest Senescence Cellular Senescence (↑ SA-β-gal, ↑ SAHF) G2M_Arrest->Senescence Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Senescence Analysis Cell_Seeding Seed Breast Cancer Cells (MDA-MB-231 / MCF7) OroxinA_Treatment Treat with this compound (25-50 µM) for 48-72h Cell_Seeding->OroxinA_Treatment SA_beta_gal SA-β-gal Staining OroxinA_Treatment->SA_beta_gal Cell_Cycle Cell Cycle Analysis (Flow Cytometry) OroxinA_Treatment->Cell_Cycle Western_Blot Western Blot (p-p38, ATF4, GRP78) OroxinA_Treatment->Western_Blot

References

Oroxin A: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Oroxin A, a naturally occurring flavonoid, for its use in high-throughput screening (HTS) assays. This document details its mechanism of action, protocols for relevant HTS assays, and quantitative data to facilitate its evaluation as a potential therapeutic agent.

This compound, a major bioactive component isolated from the seeds of Oroxylum indicum, has demonstrated a range of biological activities, positioning it as a compound of interest for drug discovery.[1] It has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and an inhibitor of α-glucosidase.[1][2][3] Furthermore, emerging research has elucidated its role in modulating key signaling pathways implicated in cancer and metabolic disorders, including the HSP90AA1/AKT and SREBP pathways.[4]

Key Biological Activities:

  • PPARγ Partial Agonist: this compound activates PPARγ transcriptional activity, suggesting its potential in the management of metabolic diseases such as type 2 diabetes.

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and glucose absorption, contributing to the control of postprandial hyperglycemia.

  • Anti-Cancer Activity: this compound has been shown to suppress the growth of non-small cell lung cancer by targeting the HSP90AA1/AKT signaling pathway. It also exerts anti-breast cancer effects by inducing endoplasmic reticulum stress-mediated senescence.

  • Lipid Metabolism Regulation: this compound can modulate lipid metabolism by inhibiting Sterol Regulatory Element-Binding Proteins (SREBPs).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activities. It is important to note that while this compound has been identified as active in various assays, specific IC50 and EC50 values from standardized high-throughput screening formats are not extensively reported in the current literature. The data presented below are derived from in vitro studies and provide a valuable reference for designing HTS campaigns.

Target/Assay Metric Value Cell Line/System Source
PPARγ ActivationEffective Concentration~50 µM (strongest activation)HEK-293t cells
α-Glucosidase InhibitionIC50248.1 µg/mL (n-butanol fraction)In vitro enzyme assay
SREBP Transcriptional ActivityEffective Concentration50 µM (strongest inhibition)HepG2 cells
Non-Small Cell Lung CancerIC501385 µM (24h)Hep3B cells

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

PPARg_Activation OroxinA This compound PPARg PPARγ OroxinA->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Glucose & Lipid Metabolism) PPRE->TargetGenes Initiates

Fig. 1: this compound-mediated PPARγ activation pathway.

aGlucosidase_Inhibition OroxinA This compound aGlucosidase α-Glucosidase (in small intestine) OroxinA->aGlucosidase Inhibits Glucose Glucose aGlucosidase->Glucose Carbohydrates Complex Carbohydrates Carbohydrates->aGlucosidase Absorption Glucose Absorption Glucose->Absorption

Fig. 2: Mechanism of α-glucosidase inhibition by this compound.

SREBP_Inhibition OroxinA This compound AMPK AMPK OroxinA->AMPK Increases Phosphorylation SREBPs SREBPs (Sterol Regulatory Element-Binding Proteins) AMPK->SREBPs Inhibits Transcriptional Activity SREBP_Processing SREBP Proteolytic Cleavage SREBPs->SREBP_Processing Nuclear_SREBP Nuclear SREBP SREBP_Processing->Nuclear_SREBP Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) Nuclear_SREBP->Lipid_Synthesis_Genes Activates Transcription Lipid_Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

Fig. 3: this compound-mediated inhibition of the SREBP pathway.

HSP90AA1_AKT_Pathway OroxinA This compound HSP90AA1 HSP90AA1 OroxinA->HSP90AA1 Inhibits AKT AKT HSP90AA1->AKT Activates Cell_Migration Cell Migration AKT->Cell_Migration Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Fig. 4: Inhibition of the HSP90AA1/AKT pathway by this compound.

Experimental Protocols for High-Throughput Screening

The following protocols are generalized for HTS and can be adapted for the screening of compound libraries to identify modulators of this compound's targets.

Protocol 1: PPARγ Activation HTS Assay (Luciferase Reporter)

Objective: To identify PPARγ agonists by measuring the induction of a luciferase reporter gene under the control of a PPAR response element (PPRE).

Materials:

  • HEK293T cells stably co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.

  • Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Compound library dissolved in DMSO.

  • Positive control: Rosiglitazone.

  • Negative control: DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, clear-bottom assay plates.

  • Automated liquid handling system.

  • Luminometer plate reader.

Workflow:

PPARg_HTS_Workflow Start Start Seed_Cells Seed HEK293T-PPARγ-PPRE-Luc cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compounds Add test compounds, Rosiglitazone (positive control), and DMSO (negative control) Incubate_1->Add_Compounds Incubate_2 Incubate for 18-24 hours Add_Compounds->Incubate_2 Add_Luciferase_Reagent Add luciferase assay reagent Incubate_2->Add_Luciferase_Reagent Incubate_3 Incubate for 5 minutes at RT Add_Luciferase_Reagent->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze data and identify hits Read_Luminescence->Analyze_Data End End Analyze_Data->End

Fig. 5: Workflow for PPARγ agonist HTS assay.

Procedure:

  • Cell Seeding: Seed the engineered HEK293T cells into 384-well plates at a density of 10,000 cells/well in 40 µL of assay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 100 nL of test compounds, positive control (Rosiglitazone, final concentration 1 µM), and negative control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plates and luciferase reagent to room temperature. Add 20 µL of luciferase assay reagent to each well.

  • Incubation: Incubate the plates for 5 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Calculate the percentage activation for each compound. Hits are typically defined as compounds that induce a response greater than three standard deviations above the mean of the negative controls.

Protocol 2: α-Glucosidase Inhibition HTS Assay (Colorimetric)

Objective: To identify inhibitors of α-glucosidase by measuring the reduction in the enzymatic cleavage of a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay buffer: 50 mM potassium phosphate buffer, pH 6.8.

  • Compound library dissolved in DMSO.

  • Positive control: Acarbose.

  • Negative control: DMSO.

  • Stop solution: 0.1 M Na2CO3.

  • 384-well clear assay plates.

  • Automated liquid handling system.

  • Absorbance plate reader.

Workflow:

aGlucosidase_HTS_Workflow Start Start Add_Components Add assay buffer, α-glucosidase, and test compounds/ controls to 384-well plates Start->Add_Components Pre_Incubate Pre-incubate for 10 minutes at 37°C Add_Components->Pre_Incubate Add_Substrate Add pNPG substrate to initiate the reaction Pre_Incubate->Add_Substrate Incubate Incubate for 20 minutes at 37°C Add_Substrate->Incubate Add_Stop_Solution Add stop solution Incubate->Add_Stop_Solution Read_Absorbance Measure absorbance at 405 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze data and identify hits Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 6: Workflow for α-glucosidase inhibitor HTS assay.

Procedure:

  • Assay Plate Preparation: To each well of a 384-well plate, add 10 µL of assay buffer, 5 µL of α-glucosidase solution (0.5 U/mL in assay buffer), and 1 µL of test compound, positive control (Acarbose, final concentration 100 µM), or negative control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 5 µL of pNPG solution (2 mM in assay buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 20 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage inhibition for each compound relative to the controls. Hits are identified as compounds exhibiting significant inhibition (e.g., >50%).

Protocol 3: SREBP Pathway Inhibition HTS Assay (Cell-Based)

Objective: To identify inhibitors of the SREBP pathway by measuring the differential growth of cancer cells in lipid-depleted versus lipid-rich media.

Materials:

  • Cancer cell line dependent on SREBP activity for growth in low-lipid conditions (e.g., certain pancreatic or breast cancer cell lines).

  • Lipid-rich medium: Standard growth medium supplemented with fatty acids and cholesterol.

  • Lipid-poor medium: Growth medium with delipidated serum.

  • Compound library dissolved in DMSO.

  • Positive control: A known SREBP inhibitor (e.g., Fatostatin).

  • Negative control: DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 384-well white, clear-bottom assay plates.

  • Automated liquid handling system.

  • Luminometer plate reader.

Workflow:

SREBP_HTS_Workflow Start Start Seed_Cells Seed cells in duplicate 384-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compounds Add test compounds and controls to both plates Incubate_1->Add_Compounds Add_Media Add lipid-rich medium to one plate and lipid-poor medium to the other Add_Compounds->Add_Media Incubate_2 Incubate for 72 hours Add_Media->Incubate_2 Add_Viability_Reagent Add cell viability reagent to all plates Incubate_2->Add_Viability_Reagent Incubate_3 Incubate for 10 minutes at RT Add_Viability_Reagent->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze data to identify compounds with lipid-dependent growth inhibition Read_Luminescence->Analyze_Data End End Analyze_Data->End

Fig. 7: Workflow for SREBP pathway inhibitor HTS assay.

Procedure:

  • Cell Seeding: Seed cells into two sets of 384-well plates at an appropriate density in their standard growth medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Add test compounds and controls to the corresponding wells of both sets of plates.

  • Media Exchange: After compound addition, carefully replace the medium in one set of plates with lipid-rich medium and in the other set with lipid-poor medium.

  • Incubation: Incubate both sets of plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add a cell viability reagent to all wells of all plates according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence signal from all plates.

  • Data Analysis: For each compound, compare the cell viability in lipid-poor medium to that in lipid-rich medium. Hits are compounds that selectively inhibit cell growth in the lipid-poor condition.

These protocols provide a foundation for the high-throughput screening and evaluation of this compound and other compounds targeting these important therapeutic pathways. Further optimization of assay conditions may be required based on the specific cell lines, reagents, and instrumentation used.

References

Application Notes and Protocols: Oroxin A in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oroxin A, a flavonoid derived from the medicinal plant Oroxylum indicum, has demonstrated significant anti-cancer properties in various studies. These application notes provide a comprehensive overview of its effects on breast cancer cell lines, detailing its mechanisms of action and providing protocols for experimental validation.

Mechanism of Action

This compound exerts its anti-breast cancer effects primarily through the induction of endoplasmic reticulum (ER) stress-mediated senescence.[1] This process is characterized by cell cycle arrest at the G2/M stage, reorganization of the microtubule and actin cytoskeleton, and a decrease in cellular mitosis.[1] Mechanistically, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn promotes the expression of ER stress markers ATF4 and GRP78.[1] This cascade of events also involves the increased phosphorylation of the key stress-response signaling protein p38.[1]

In addition to inducing senescence, a closely related compound, Oroxylin A, has been shown to inhibit cell proliferation, invasion, and migration in human breast cancer cells.[2] Oroxylin A's mechanism involves the inactivation of the NF-κB signaling pathway. It upregulates the expression of E-cadherin while downregulating N-cadherin and Vimentin, markers associated with the epithelial-mesenchymal transition (EMT).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and the related compound Oroxylin A on breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineCompoundAssayIC50 ValueTreatment DurationReference
MDA-MB-231This compoundN/AData not availableN/A
MCF7This compoundN/AData not availableN/A
MDA-MB-231Oroxylin ACCK-8Dose-dependentTime-dependent

Note: Specific IC50 values for this compound were not available in the provided search results. Oroxylin A showed dose- and time-dependent cytotoxicity in MDA-MB-231 cells.

Table 2: Effect of this compound on Cell Cycle and Senescence

Cell LineCompoundConcentrationEffectAssayReference
MDA-MB-231This compoundDose-dependentG2/M phase arrestFlow Cytometry
MCF7This compoundDose-dependentG2/M phase arrestFlow Cytometry
MDA-MB-231This compoundDose-dependentIncreased β-Gal activityβ-Galactosidase Staining
MCF7This compoundDose-dependentIncreased β-Gal activityβ-Galactosidase Staining
MDA-MB-231This compoundDose-dependentIncreased SAHF-positive stainingSAHF Staining
MCF7This compoundDose-dependentIncreased SAHF-positive stainingSAHF Staining

Signaling Pathways

The primary signaling pathway activated by this compound in breast cancer cells is the ER stress pathway, leading to p38 activation and subsequent cellular senescence.

OroxinA_ER_Stress_Pathway OroxinA This compound ROS ↑ Intracellular ROS OroxinA->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress ATF4_GRP78 ↑ ATF4 & GRP78 Expression ER_Stress->ATF4_GRP78 p38 ↑ p38 Phosphorylation ER_Stress->p38 Senescence Cellular Senescence ATF4_GRP78->Senescence p38->Senescence OroxylinA_NFkB_Pathway OroxylinA Oroxylin A NFkB NF-κB Activation OroxylinA->NFkB Proliferation Cell Proliferation NFkB->Proliferation Migration Cell Migration NFkB->Migration EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines (MDA-MB-231, MCF7) culture Culture in appropriate medium start->culture treat Treat cells with varying concentrations of this compound culture->treat viability Cell Viability Assay (MTT/CCK-8) treat->viability senescence Senescence Assay (β-Galactosidase Staining) treat->senescence cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle protein Protein Expression (Western Blot) treat->protein analyze Analyze and interpret results viability->analyze senescence->analyze cell_cycle->analyze protein->analyze

References

Troubleshooting & Optimization

Oroxin A Cell Viability Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Oroxin A in cell viability experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.

Issue 1: this compound Solubility and Stock Solution Preparation

Question: I am having trouble dissolving this compound, or I am seeing precipitation in my stock solution. How can I ensure it is properly dissolved?

Answer:

Proper dissolution and storage of this compound are critical for reproducible results. This compound is sparingly soluble in water but has good solubility in organic solvents like DMSO.

Recommendations:

  • Solvent Selection: Use high-purity dimethyl sulfoxide (DMSO) to prepare your stock solution.[1][2]

  • Stock Concentration: A common stock solution concentration is 10 mM in DMSO.[3] To prepare a 10 mM stock solution of this compound (Molecular Weight: 432.38 g/mol ), dissolve 4.32 mg of this compound in 1 mL of DMSO.

  • Dissolution Technique: To aid dissolution, you can warm the solution to 37°C and use sonication.[4] Ensure the solution is clear before use.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[3] Protect the stock solution from light.

  • Final DMSO Concentration: When diluting the stock solution in your cell culture medium, ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.

Issue 2: Inconsistent or Unexpected Cell Viability Results

Question: My cell viability assay results with this compound are highly variable between replicate wells or experiments. What could be the cause?

Answer:

Inconsistent results can stem from several factors, including the compound's properties and the experimental setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility in Media This compound may precipitate when diluted from the DMSO stock into the aqueous culture medium, leading to an uneven concentration across wells.Visually inspect the diluted this compound solution for any precipitate before adding it to your cells. If precipitation is observed, consider vortexing or sonicating the diluted solution. Preparing fresh dilutions for each experiment is recommended.
Inconsistent Cell Seeding Uneven cell numbers at the start of the experiment will lead to variable results.Ensure a uniform single-cell suspension before seeding. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
Edge Effects Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.To minimize edge effects, fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.
Compound Interference This compound might directly react with the viability assay reagent (e.g., MTT, CCK-8), leading to false readings.Perform a "no-cell" control by adding this compound and the assay reagent to the medium to check for direct chemical interactions.
Changes in Cellular Metabolism This compound can induce cellular stress, such as endoplasmic reticulum (ER) stress, which might alter the metabolic activity of the cells and affect the readout of viability assays that measure metabolic activity (e.g., MTT).Consider using a viability assay based on a different principle, such as measuring membrane integrity (e.g., Trypan Blue exclusion) or ATP levels, to confirm your results.

Issue 3: Determining the Optimal this compound Concentration

Question: How do I determine the appropriate concentration range of this compound for my specific cell line?

Answer:

The optimal concentration of this compound can vary significantly between different cell lines. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your cells.

Recommendations:

  • Preliminary Wide-Range Screening: If the effective concentration is unknown for your cell line, start with a broad range of concentrations, for example, from 1 nM to 100 µM, using 10-fold dilutions.

  • Narrowing the Concentration Range: Based on the preliminary results, perform a second experiment with a narrower range of concentrations around the estimated IC50, using 2-fold or 3-fold dilutions to obtain a more accurate value.

  • Literature Review: Consult published studies that have used this compound on similar cell lines to get a starting point for your concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on cell viability?

A1: this compound can impact cell viability through multiple mechanisms. It has been shown to induce endoplasmic reticulum (ER) stress, leading to senescence in breast cancer cells. It can also trigger apoptosis (programmed cell death) by modulating various signaling pathways.

Q2: What are the typical concentrations of this compound used in cell culture experiments?

A2: The effective concentration of this compound varies depending on the cell type and the duration of treatment. The following table summarizes concentrations used in various studies.

Cell LineConcentration RangeObserved Effect
HEK-293T0.5 - 100 µMIncreased PPARγ transcription, with the strongest activation at 50 µM.
MDA-MB-231 & MCF7Not specified, but dose-dependentInhibition of cell growth by inducing ER stress-mediated senescence.
HCT-8 & SW-4802 µMDecreased cell viability, measured by CCK-8 assay.
SMMC-7721 (human hepatoma)0 - 2 µM (Oroxin B)Inhibition of proliferation and induction of apoptosis.

Q3: Can I use this compound in combination with other drugs?

A3: Yes, studies have investigated the synergistic effects of this compound (and its aglycone, Oroxylin A) with other chemotherapeutic agents. For instance, Oroxylin A has been shown to improve the sensitivity of human colon cancer cells to 5-FU. It is essential to perform combination index studies to determine if the interaction is synergistic, additive, or antagonistic.

Q4: How should I prepare my cells for a cell viability assay with this compound?

A4: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically overnight) before adding this compound.

Q5: Which cell viability assay is best for use with this compound?

A5: Both MTT and CCK-8 assays are commonly used. The CCK-8 assay is generally considered more convenient as it is a one-step process and the formazan product is water-soluble. However, as this compound can induce metabolic changes, it is advisable to validate your findings with an alternative method that measures a different aspect of cell viability, such as membrane integrity.

Experimental Protocols

1. Cell Viability Assay using MTT

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently mix to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. Cell Viability Assay using CCK-8

This protocol provides a more streamlined approach to assessing this compound-induced changes in cell viability.

  • Cell Seeding and this compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • CCK-8 Assay:

    • At the end of the this compound treatment period, add 10 µL of CCK-8 solution to each well.

    • Be careful not to introduce bubbles into the wells.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line and density.

    • Measure the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

OroxinA_Apoptosis_Pathway OroxinA This compound Bcl2 Bcl-2 (Anti-apoptotic) OroxinA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) OroxinA->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound-Induced ER Stress Signaling Pathway

This compound can induce endoplasmic reticulum (ER) stress, which, if prolonged, can lead to apoptosis. Key markers of ER stress include the upregulation of proteins like ATF4 and GRP78.

OroxinA_ER_Stress_Pathway OroxinA This compound ER Endoplasmic Reticulum OroxinA->ER MisfoldedProteins Accumulation of Misfolded Proteins ER->MisfoldedProteins Induces UPR Unfolded Protein Response (UPR) MisfoldedProteins->UPR Activates ATF4 ATF4 UPR->ATF4 Upregulates GRP78 GRP78 UPR->GRP78 Upregulates CHOP CHOP (Pro-apoptotic) ATF4->CHOP Activates Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress-mediated apoptosis.

Experimental Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence of steps for determining the optimal concentration of this compound for cell viability studies.

OroxinA_Optimization_Workflow Start Start: Prepare this compound Stock Solution (10 mM in DMSO) PreliminaryScreen Preliminary Screening: Wide Concentration Range (e.g., 1 nM - 100 µM) Start->PreliminaryScreen CellViabilityAssay1 Perform Cell Viability Assay (e.g., CCK-8 or MTT) PreliminaryScreen->CellViabilityAssay1 Analyze1 Analyze Data: Estimate IC50 Range CellViabilityAssay1->Analyze1 Decision IC50 in Expected Range? Analyze1->Decision NarrowScreen Dose-Response Experiment: Narrow Concentration Range (e.g., 2-fold dilutions around IC50) Decision->NarrowScreen Yes Troubleshoot Troubleshoot: Check Solubility, Cell Seeding, and Assay Protocol Decision->Troubleshoot No CellViabilityAssay2 Perform Cell Viability Assay NarrowScreen->CellViabilityAssay2 Analyze2 Analyze Data: Calculate Precise IC50 CellViabilityAssay2->Analyze2 End End: Optimal Concentration Determined Analyze2->End Troubleshoot->Start

Caption: Workflow for this compound concentration optimization.

References

Oroxin A In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the complexities of in vivo experiments with Oroxin A can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving effective in vivo delivery of this compound?

This compound, a promising flavonoid, faces several significant hurdles for successful in vivo delivery, primarily due to its inherent physicochemical properties. These challenges include:

  • Poor Aqueous Solubility: this compound's low solubility in water impedes its dissolution in bodily fluids, a critical first step for absorption.

  • Low Membrane Permeability: Its molecular structure hinders its ability to efficiently pass through biological membranes, such as the intestinal lining.

  • Extensive First-Pass Metabolism: Following oral administration, this compound is subject to significant metabolic breakdown in the liver and gut, which reduces the amount of active compound reaching the bloodstream.

  • Potential for Instability: Like many flavonoids, this compound can be susceptible to degradation in the physiological environment, further diminishing its therapeutic concentration.

These factors collectively contribute to low and unpredictable oral bioavailability, making it difficult to attain and maintain therapeutic levels of this compound in target tissues.

Q2: My in vivo study with this compound is yielding low efficacy and inconsistent results. What are the likely causes and how can I troubleshoot this?

Low efficacy and variability in results are common frustrations when working with this compound in vivo. These issues are almost always linked to its poor bioavailability. The following troubleshooting guide outlines potential causes and recommended solutions.

Troubleshooting Guide: Low Efficacy & Inconsistent Results with this compound

Potential CauseTroubleshooting StepsRecommended Solutions
Inadequate Dissolution - Confirm that this compound is fully solubilized in your vehicle before administration. - Analyze the particle size of your this compound source material.- Employ solubility-enhancing formulations such as solid dispersions, nanoparticles, or liposomes.[1] - Utilize biocompatible co-solvents or surfactants.[2] - Reduce particle size via micronization or nanocrystallization to increase surface area for dissolution.[3][4]
Poor Absorption - Assess the permeability of your this compound formulation using an in vitro model like Caco-2 cells. - Consider if the oral route is the most appropriate for your experimental goals.- Investigate alternative administration routes, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the gastrointestinal tract.[5] - Incorporate permeation enhancers into your oral formulation, after careful validation of their safety and efficacy.
Rapid Metabolism - Quantify the levels of this compound and its metabolites in plasma and target tissues.- Explore co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s), being mindful of potential interactions. - Design delivery systems that shield this compound from metabolic enzymes or target it to specific tissues.
Compound Instability - Evaluate the stability of this compound in your formulation under physiological conditions (pH, temperature).- Encapsulate this compound in protective carriers like liposomes or polymeric nanoparticles to prevent degradation. - Optimize the pH and storage conditions of your formulation to maintain stability.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound and related flavonoids from literature, providing a basis for comparison.

CompoundDose & RouteCmax (ng/mL)Tmax (h)
This compound5 mg/kg, IV--
This compoundNot specified2945.1 ± 11.23Not specified
Oroxin BNot specified3123.9 ± 16.37Not specified
BaicalinNot specified130.40 ± 27.52Not specified
BaicaleinNot specified64.12 ± 19.33Not specified

Data compiled from multiple sources. Note that experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation

This protocol details a common method to enhance the solubility and dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

  • Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask by gentle stirring.

  • Attach the flask to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the flask wall.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared this compound solid dispersion in a desiccator at room temperature.

Visualizations

OroxinA_Signaling_Pathways cluster_oroxinA This compound cluster_targets Molecular Targets cluster_effects Cellular Effects OroxinA This compound PPARg PPARγ OroxinA->PPARg activates alpha_glucosidase α-glucosidase OroxinA->alpha_glucosidase inhibits SREBPs SREBPs OroxinA->SREBPs inhibits Insulin_sensitivity Insulin Sensitivity ↑ PPARg->Insulin_sensitivity Glucose_absorption Glucose Absorption ↓ alpha_glucosidase->Glucose_absorption TG_synthesis Triglyceride Synthesis ↓ SREBPs->TG_synthesis Cholesterol_synthesis Cholesterol Synthesis ↓ SREBPs->Cholesterol_synthesis

Caption: Key signaling pathways modulated by this compound.

experimental_workflow cluster_formulation Formulation & In Vitro Testing cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Refinement A Problem Identification: Low Bioavailability B Formulation Strategy Selection (e.g., Solid Dispersion, Nanoparticles) A->B C Physicochemical Characterization (Solubility, Particle Size, Stability) B->C D Animal Model & Dosing Regimen C->D E Pharmacokinetic Study (Plasma & Tissue Concentrations) D->E F Pharmacodynamic/Efficacy Study D->F G Correlate PK/PD Data E->G F->G H Troubleshoot & Optimize Formulation G->H H->B

Caption: Experimental workflow for this compound in vivo studies.

References

improving Oroxin A stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to improve the stability of Oroxin A in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications? A: this compound is a major flavonoid glycoside isolated from the seeds of Oroxylum indicum.[1][2] It is investigated for a variety of biological activities, including its role as a partial Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, an α-glucosidase inhibitor, and an antioxidant.[1][2] Research applications include the study of metabolic disorders like diabetes and hyperlipidemia, cancer research, and neurodegenerative diseases.[1] this compound has also been shown to reduce oxidative stress, apoptosis, and inflammation in various experimental models.

Q2: How should I store this compound powder? A: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, refrigeration at 4°C, sealed and protected from light, is also acceptable.

Q3: What is the best solvent for preparing an this compound stock solution? A: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO is reported to be as high as 125 mg/mL, though this may require sonication. It is also soluble in methanol and ethanol.

Q4: How long can I store my this compound stock solution? A: For maximum stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, where it is stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.

Q5: My this compound is precipitating from my working solution. What can I do? A: Precipitation can occur due to low solubility in aqueous buffers. To resolve this, gentle heating (e.g., to 37°C) and/or sonication can help redissolve the compound. For in vivo experiments, using a co-solvent system is highly recommended. It is also crucial to prepare fresh working solutions for daily use.

Q6: How should I prepare this compound for in vivo animal studies? A: A common and effective method is to use a co-solvent formulation. A widely used protocol involves first dissolving this compound in a small amount of DMSO, then adding PEG300, Tween-80, and finally saline to the desired volume. Another option involves using SBE-β-CD (sulfobutylether-β-cyclodextrin) as a solubilizing agent.

Troubleshooting Guides

Issue 1: Poor Solubility or Solution Precipitation
  • Symptoms: The solution appears cloudy, or visible precipitate forms over time, especially after dilution in aqueous media.

  • Possible Causes:

    • Incorrect Solvent: The aqueous buffer of your working solution lacks sufficient solubilizing agents.

    • Low Temperature: Storing working solutions at 4°C or on ice can decrease solubility.

    • Solvent Quality: Using DMSO that has absorbed moisture can significantly reduce its solvating capacity.

    • Concentration: The final concentration in the working solution exceeds this compound's solubility limit in that specific medium.

  • Solutions:

    • Use High-Quality Solvents: Always use fresh, anhydrous-grade DMSO to prepare stock solutions.

    • Apply Gentle Heat/Sonication: To aid dissolution, warm the solution to 37°C or use an ultrasonic bath.

    • Optimize Working Solution: For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For in vivo studies, use a validated co-solvent system (see Protocol 2).

    • Prepare Fresh: Prepare aqueous working solutions fresh each day and do not store them for extended periods.

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Symptoms: Reduced biological effect compared to previous experiments; high variability between replicates.

  • Possible Causes:

    • Degradation: this compound may be degrading due to improper storage or handling.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation.

    • Light Exposure: As a flavonoid, this compound may be sensitive to light.

    • pH Instability: The pH of the working solution may not be optimal, leading to chemical degradation such as hydrolysis.

  • Solutions:

    • Aliquot Stock Solutions: Upon preparation, immediately divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

    • Protect from Light: Store both powder and solutions in light-protecting tubes or wrap containers in foil.

    • Control pH: Use a stable, well-buffered medium for your working solutions. The use of buffers like citrate or phosphate can help maintain a stable pH.

    • Perform Stability Checks: If degradation is suspected, its stability can be assessed using a stability-indicating method like UPLC-MS/MS.

Data Presentation

Table 1: this compound Solubility Data

Solvent Reported Solubility Notes Source(s)
DMSO ≥ 125 mg/mL (289.10 mM) Sonication and/or gentle heat may be required.
Methanol Soluble Concentration not specified.
Ethanol Soluble Concentration not specified.
DMF ~1 mg/mL -

| DMSO:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Illustrates lower solubility in aqueous mixes. | |

Table 2: Recommended Storage Conditions & Stability

Form Storage Temperature Duration Key Recommendations Source(s)
Powder -20°C Up to 3 years Seal tightly, protect from light.
4°C Up to 2 years Seal tightly, protect from light.
Stock Solution -80°C Up to 1 year Aliquot to avoid freeze-thaw cycles.
(in DMSO) -20°C Up to 1 month Aliquot to avoid freeze-thaw cycles.
Working Solution Room Temperature < 1 day Prepare fresh daily for experiments.

| (Aqueous) | | | | |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (MW: 432.38 g/mol ) in a sterile, light-protected tube. For 1 mL of a 100 mM solution, weigh 43.24 mg.

  • Solvent Addition: Add the desired volume of fresh, anhydrous-grade DMSO.

  • Dissolution: Vortex the solution thoroughly. If full dissolution is not immediate, place the tube in an ultrasonic water bath for 10-15 minutes or warm it to 37°C until the solution is clear.

  • Aliquoting and Storage: Once fully dissolved, dispense the solution into single-use aliquots in light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation (Co-Solvent Method)

This protocol is adapted from a standard formulation for poorly soluble compounds. It yields a clear solution at a concentration of ≥ 2.08 mg/mL.

  • Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Combine Solvents: To prepare 1 mL of the final working solution, perform the following steps in order, mixing thoroughly after each addition:

    • Take 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix until uniform.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Check: The final solution should be clear. If any precipitation occurs, gentle warming or sonication can be used.

  • Administration: Use the formulation on the same day it is prepared.

Protocol 3: Stability Assessment by UPLC-MS/MS

To quantitatively assess the stability of this compound in a specific formulation, a stability-indicating analytical method is required. Based on published pharmacokinetic studies, a UPLC-MS/MS method can be adapted for this purpose.

  • Sample Preparation: Prepare this compound in the desired solution at a known concentration. Store under the conditions being tested (e.g., 4°C, room temperature, 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Chromatography:

    • Column: UPLC BEH C18 column.

    • Mobile Phase: Gradient elution using acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive-ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) to specifically detect the parent and daughter ions of this compound.

  • Analysis: Quantify the remaining this compound concentration at each time point by comparing it against a standard curve prepared from a freshly made solution. A decrease in concentration over time indicates degradation.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered (Precipitation / Inconsistent Results) check_storage 1. Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage check_prep 2. Review Solution Preparation (Solvent, Sonication, Freshness) check_storage->check_prep Storage OK correct_storage Action: Aliquot new stock. Store at -80°C, protected from light. check_storage->correct_storage Incorrect check_formulation 3. Assess Formulation (Aqueous vs. Co-solvent) check_prep->check_formulation Prep OK correct_prep Action: Use fresh anhydrous DMSO. Apply sonication/heat. Prepare fresh daily. check_prep->correct_prep Incorrect correct_formulation Action: Use co-solvent system (Protocol 2) for aqueous work. check_formulation->correct_formulation Incorrect resolved Issue Resolved check_formulation->resolved Formulation OK correct_storage->resolved correct_prep->resolved correct_formulation->resolved

Caption: Troubleshooting workflow for this compound stability issues.

StockSolutionPrep cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate/Heat (37°C) until clear add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -80°C (Protected from light) aliquot->store SignalingPathways cluster_metabolism Lipid Metabolism Regulation cluster_inflammation Anti-Inflammatory Effects oroxinA This compound ppar Activates PPARγ oroxinA->ppar srebp1 Inhibits SREBP1 oroxinA->srebp1 srebp2 Inhibits SREBP2 oroxinA->srebp2 pyroptosis Inhibits Pyroptosis & Apoptosis oroxinA->pyroptosis lipids ↓ TG & TC Synthesis ppar->lipids srebp1->lipids srebp2->lipids cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pyroptosis->cytokines

References

troubleshooting Oroxin A experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of working with Oroxin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound, also known as Baicalein 7-O-glucoside, is a flavonoid glycoside primarily isolated from the seeds of Oroxylum indicum.[1][2][3] It is recognized for a variety of biological activities, including:

  • Partial PPARγ Agonism: this compound can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid and glucose metabolism.[1][4]

  • Anti-cancer Properties: It has been shown to inhibit the growth of breast cancer cells by inducing endoplasmic reticulum (ER) stress-mediated senescence.

  • Metabolic Regulation: this compound can inhibit α-glucosidase and modulate the SREBP pathway, suggesting its potential in managing diabetes and lipid metabolism disorders.

  • Antioxidant and Anti-inflammatory Effects: It exhibits antioxidant properties and can attenuate inflammatory responses.

Q2: What are the solubility characteristics of this compound?

This compound is sparingly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO) and methanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: What is the recommended storage condition for this compound powder and stock solutions?

  • Powder: Store at -20°C for long-term storage (up to 3 years).

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

Question: I observed precipitation after adding my this compound DMSO stock to the cell culture medium. What could be the cause and how can I prevent this?

Answer: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This phenomenon, often referred to as "solvent shock," occurs when the compound rapidly leaves the soluble DMSO environment and enters the aqueous medium.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and precipitation.

  • Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) medium can enhance solubility.

  • Increase Mixing Efficiency: When diluting the stock, add it to the medium dropwise while gently vortexing or swirling the tube to facilitate rapid and uniform dispersion.

  • Use a Carrier Protein: For in vivo studies or challenging in vitro systems, consider using a carrier like PEG300, Tween-80, or SBE-β-CD to improve solubility.

cluster_0 Troubleshooting this compound Precipitation A Problem: this compound precipitates in culture medium B Primary Cause: Low aqueous solubility & 'solvent shock' A->B C Solution 1: Optimize final DMSO concentration (<=0.1%) B->C D Solution 2: Pre-warm medium to 37°C B->D E Solution 3: Increase mixing efficiency (dropwise addition with swirling) B->E F Solution 4: Consider a carrier protein for in vivo studies B->F

Troubleshooting workflow for this compound precipitation.

Issue 2: High Variability in Experimental Results

Question: I am observing significant variability between replicate wells/plates in my cell viability (e.g., MTT) assay. What are the potential sources of this variability?

Answer: Experimental variability with this compound can stem from several factors related to its preparation, handling, and the assay itself.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Solubilization of Stock Ensure the this compound powder is fully dissolved in DMSO before making further dilutions. Gentle warming or sonication may be necessary.
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing at each dilution step. When adding this compound to wells, ensure consistent placement and mixing.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can respond differently.
Incubation Time Use a consistent incubation time for this compound treatment across all experiments.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS.
Stability in Media While this compound is generally stable, its stability in specific culture media over long incubation periods should be considered. If degradation is suspected, prepare fresh dilutions for each experiment.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

cluster_1 MTT Assay Workflow A Seed cells in 96-well plate B Prepare this compound dilutions A->B C Treat cells with this compound B->C D Incubate for desired duration C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H

MTT assay experimental workflow.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression changes in key this compound-modulated pathways (e.g., ER stress, SREBP).

Materials:

  • This compound

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-p-AMPK, anti-SREBP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA levels of this compound target genes.

Materials:

  • This compound

  • 6-well plates

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., ATF4, GRP78, SREBF1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR system using a standard cycling protocol.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways

This compound and Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce ER stress, leading to the unfolded protein response (UPR). This can result in cell cycle arrest and senescence in cancer cells. Key markers of this pathway include the upregulation of GRP78 and ATF4.

cluster_2 This compound-Induced ER Stress Pathway A This compound B Increased ROS A->B C ER Stress B->C D UPR Activation C->D E GRP78 (BiP) Upregulation D->E F ATF4 Upregulation D->F G p38 MAPK Activation D->G H Cell Cycle Arrest (G2/M) G->H I Senescence H->I

This compound-induced ER stress signaling pathway.

This compound and SREBP-Mediated Lipid Metabolism

This compound can modulate lipid metabolism by inhibiting the sterol regulatory element-binding protein (SREBP) pathway. It has been shown to increase the phosphorylation of AMPK, which in turn can inhibit the processing and nuclear translocation of SREBP1 and SREBP2. This leads to a downstream reduction in the expression of genes involved in fatty acid and cholesterol synthesis, such as FASN and HMGCR.

cluster_3 This compound Regulation of SREBP Pathway A This compound B AMPK Phosphorylation ↑ A->B C SREBP1/2 Processing ↓ B->C inhibition D Nuclear SREBP1/2 ↓ C->D E FASN, ACC Expression ↓ D->E reduced transcription F HMGCR Expression ↓ D->F reduced transcription G Triglyceride Synthesis ↓ E->G H Cholesterol Synthesis ↓ F->H

References

Oroxin A In Vitro Applications: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oroxin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound for in vitro studies?

A1: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is sparingly soluble in aqueous solutions and ethanol, making DMSO the solvent of choice for preparing stock solutions.[1]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in an aqueous culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous environments. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. If precipitation persists, consider preparing a more diluted stock solution in DMSO or using a co-solvent system for the final dilution step.

Q3: Can I use methods like heating or sonication to dissolve this compound?

A3: Yes, gentle heating and sonication can aid in the dissolution of this compound in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution, especially for higher concentrations.

Q4: How should I store my this compound stock solutions?

A4: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the aliquots at -80°C for up to 6-12 months or at -20°C for up to 1 month.

Troubleshooting Guide

Issue: this compound powder is not dissolving completely in DMSO.

  • Solution 1: Use Fresh DMSO. DMSO is hygroscopic, meaning it absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.

  • Solution 2: Apply Gentle Heat and Sonication. As mentioned in the FAQs, warming the solution to 37°C and using an ultrasonic bath can facilitate dissolution.

  • Solution 3: Check Concentration. Ensure you are not exceeding the maximum solubility of this compound in DMSO. Refer to the solubility data table below.

Issue: My cells are showing signs of toxicity or altered behavior.

  • Solution 1: Check Final DMSO Concentration. The final concentration of DMSO in your cell culture medium should ideally be 0.1% or lower, and not exceed 0.5%. High concentrations of DMSO are cytotoxic. Perform a vehicle control experiment (medium with the same percentage of DMSO but without this compound) to assess the effect of the solvent on your cells.

  • Solution 2: Evaluate this compound Concentration. The effective concentration of this compound can vary depending on the cell type and experimental endpoint. A dose-response experiment is recommended to determine the optimal non-toxic concentration for your specific assay. For example, in HEK-293t cells, this compound showed significant PPARγ activation at concentrations between 0.5-100 μM, with the strongest activation at 50 μM.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO125289.10Requires sonication. Hygroscopic DMSO can reduce solubility.
DMSO86198.89Use fresh DMSO as moisture can reduce solubility.
DMSO12.31---
DMF12.31---
DMSO:PBS (pH 7.2) (1:1)0.501.16---
WaterInsolubleInsoluble---
EthanolInsolubleInsoluble---
Methanol:Water (1:1)0.10.23Used for preparing stock solutions for UPLC-MS/MS analysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 432.38 g/mol ). For 1 mL of a 10 mM stock, you would need 4.32 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.

  • Solubilization: If necessary, gently warm the vial to 37°C and place it in an ultrasonic bath until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is within a non-toxic range for your specific cell line (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm (37°C) & Sonicate add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store (-80°C) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Dilute in Culture Medium thaw->dilute use Apply to Cells dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_lipid Lipid Metabolism Regulation cluster_cancer Anti-Cancer Effects OroxinA This compound PPARg PPARγ OroxinA->PPARg Activates SREBPs SREBPs OroxinA->SREBPs Inhibits HSP90AA1 HSP90AA1 OroxinA->HSP90AA1 Inhibits ER_Stress ER Stress OroxinA->ER_Stress Induces Apoptosis Apoptosis OroxinA->Apoptosis Induces Lipid Metabolism Lipid Metabolism PPARg->Lipid Metabolism Lipid Synthesis Lipid Synthesis SREBPs->Lipid Synthesis AKT AKT HSP90AA1->AKT Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival Senescence Senescence ER_Stress->Senescence

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Minimizing Oroxin A Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Oroxin A in their experiments. By understanding and addressing these potential unintended interactions, researchers can ensure the validity and accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound, a flavonoid glycoside, is known to primarily act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and an inhibitor of α-glucosidase.[1][2][3][4] It also possesses antioxidant properties.[2]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is reported to have low toxicity, like many small molecules, it may interact with unintended targets. Network pharmacology studies and in vitro assays have suggested potential interactions with other kinases and signaling proteins. For instance, this compound has been shown to exhibit dose-dependent inhibition of FYN kinase, a member of the Src family of tyrosine kinases. It is also predicted to bind to other proteins such as EGFR, HSP90AA1, SRC, TNF, and AKT1.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: Several strategies can be employed:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Use of Structurally Unrelated Compounds: To confirm that the observed phenotype is due to the intended on-target activity, use a structurally different compound that targets the same primary protein (e.g., another PPARγ agonist) and check for a similar biological outcome.

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (e.g., PPARγ). If the effect of this compound is diminished or abolished, it provides strong evidence for on-target action.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and negative controls in your experimental design.

Q4: Are there any known safety concerns with this compound?

A4: Preclinical studies suggest that this compound has low toxicity. A study in mice indicated a maximum tolerated dose of over 500 mg/kg. Furthermore, a phase I clinical trial of Oroxylin A, a related flavonoid, in healthy volunteers showed it to be safe and well-tolerated at single ascending doses up to 2400 mg and multiple doses. No dose-limiting toxicities or serious adverse events were reported.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent cellular phenotype. The observed effect might be due to an off-target interaction rather than modulation of the intended target.1. Perform a dose-response curve: Determine if the phenotype is concentration-dependent and correlates with the known potency of this compound for its primary target.2. Use a structurally unrelated inhibitor/agonist: Confirm that a different molecule targeting the same primary protein produces a similar phenotype.3. Genetic validation: Use siRNA or CRISPR to knock down the intended target and see if the phenotype is rescued.4. Perform an off-target profiling assay: Use techniques like Kinobeads or Cellular Thermal Shift Assay (CETSA) to identify other potential binding partners of this compound in your cellular model.
Cellular toxicity at higher concentrations. High concentrations of this compound may lead to off-target effects that induce cytotoxicity.1. Determine the IC50 for cytotoxicity: Perform a cell viability assay to find the concentration at which this compound becomes toxic to your cells.2. Work below the toxic concentration: Ensure your experimental concentrations are well below the cytotoxic threshold.3. Investigate the mechanism of toxicity: If toxicity is a concern, explore potential off-target-mediated pathways leading to cell death.
Discrepancy between in vitro and in vivo results. Differences in metabolic stability, bioavailability, or the cellular context between in vitro and in vivo models can lead to varied outcomes.1. Pharmacokinetic analysis: Evaluate the metabolic stability and bioavailability of this compound in your in vivo model.2. Consider the tissue distribution: The expression levels of on- and off-targets can vary between different tissues, influencing the in vivo effects.

Quantitative Data Summary

The following tables provide a summary of available quantitative data for this compound's activity on its primary targets and a known off-target. This data can help in designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.

Table 1: On-Target Activity of this compound

TargetAssay TypeSpeciesIC50 / EC50Reference
PPARγTranscriptional ActivationHuman (HEK293T cells)Strongest activation at 50 µM
α-GlucosidaseEnzymatic InhibitionNot Specified-

Table 2: Potential Off-Target Activity of this compound

TargetAssay TypeSpeciesIC50 / Binding AffinityReference
FYN KinaseIn vitro kinase inhibitionNot SpecifiedDose-dependent inhibition

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to verify the direct binding of this compound to its intracellular targets in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Culture cells to near confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of the target protein (e.g., PPARγ) remaining in the supernatant by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Kinobeads Assay for Off-Target Kinase Profiling

This chemical proteomics approach helps identify the kinase targets of this compound in an unbiased manner.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest, ensuring that kinase activity is preserved.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.

  • Affinity Purification: Add Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysate and incubate to capture kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the this compound-treated samples to the vehicle control. A decrease in the amount of a specific kinase pulled down by the beads indicates that this compound is binding to and inhibiting that kinase.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing off-target effects.

PPARg_Signaling Oroxin_A This compound PPARg PPARγ Oroxin_A->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: this compound activation of the PPARγ signaling pathway.

Alpha_Glucosidase_Inhibition Complex_Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Catalyzes conversion to Oroxin_A This compound Oroxin_A->Alpha_Glucosidase Inhibits

Caption: Inhibition of α-Glucosidase by this compound.

FYN_Kinase_Signaling Upstream_Signal Upstream Signal (e.g., TCR, Integrin) FYN FYN Kinase Upstream_Signal->FYN Activates Downstream_Substrates Downstream Substrates FYN->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream_Substrates->Cellular_Response Oroxin_A This compound Oroxin_A->FYN Inhibits

Caption: Potential inhibition of FYN kinase signaling by this compound.

Off_Target_Workflow Start Start: Hypothesize Off-Target Effect Dose_Response Perform Dose-Response Curve of this compound Start->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) Dose_Response->CETSA If phenotype is observed Kinobeads Kinobeads Assay Dose_Response->Kinobeads If phenotype is observed Analysis Analyze Data for Target Engagement & Off-Target Binding CETSA->Analysis Kinobeads->Analysis Validation Validate Hits with Orthogonal Assays Analysis->Validation Conclusion Conclusion: Identify and Mitigate Off-Target Effects Validation->Conclusion

Caption: Experimental workflow for identifying this compound off-targets.

References

Oroxin A Technical Support Center: Troubleshooting Batch-to-Batch Variation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variation of Oroxin A in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: My current batch of this compound is showing lower efficacy compared to a previous batch in my cell-based assays. What could be the cause?

A1: Batch-to-batch variation in the biological activity of naturally derived compounds like this compound can stem from several factors, even with high purity levels. Potential causes include:

  • Minor Impurities: Small molecule impurities that differ between batches can sometimes interfere with the biological activity of the primary compound.

  • Polymorphism: Different crystalline forms of this compound may have varying solubility and dissolution rates, affecting its bioavailability in cell culture.

  • Degradation: Improper storage or handling can lead to degradation of the compound. This compound is susceptible to light and air.[1]

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Compare the CoAs of the different batches. Look for any reported differences in purity, impurity profiles, and analytical methods used.

  • Solubility Check: Ensure the compound is fully dissolved. Inconsistent dissolution can be a major source of variability.[2][3]

  • Standardize Stock Solution Preparation: Prepare fresh stock solutions from both the old and new batches using the exact same procedure and high-quality, fresh solvents.[2]

  • Perform a Dose-Response Curve: Run a full dose-response curve for both batches side-by-side to quantitatively assess any shifts in potency (EC50/IC50).

Q2: I am observing inconsistent solubility of this compound from a new batch. How can I improve its dissolution?

A2: this compound has specific solubility characteristics.[2] Inconsistent solubility can be due to minor variations in the physical properties of the powder between batches.

Troubleshooting Steps:

  • Consult the Datasheet: Always refer to the supplier's datasheet for recommended solvents and concentrations.

  • Use Fresh, High-Purity Solvents: Solvents like DMSO can absorb moisture, which can reduce the solubility of compounds. Use fresh, anhydrous grade solvents.

  • Aid Dissolution: Gentle warming (to 37°C) and sonication in an ultrasonic bath can help dissolve the compound.

  • Prepare Fresh Solutions: Whenever possible, prepare and use solutions on the same day. If you need to store stock solutions, aliquot them into tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Can batch-to-batch variation affect my in vivo animal studies?

A3: Yes, batch-to-batch variability can significantly impact in vivo studies. In addition to the factors mentioned for in vitro assays, differences in the formulation and bioavailability of this compound can lead to variable pharmacokinetic and pharmacodynamic profiles.

Troubleshooting Steps:

  • Formulation Standardization: Use a consistent and well-defined vehicle for administration. For in vivo work, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

  • Pharmacokinetic (PK) Pilot Study: If you observe significant variations in efficacy, consider conducting a small-scale PK study with different batches to assess for differences in absorption, distribution, metabolism, and excretion.

  • Quality Control of Each Batch: Before starting a large or critical in vivo experiment, it is advisable to perform a simple in vitro bioassay (e.g., a PPARγ activation assay) to confirm the activity of the new batch is comparable to previous ones.

Quantitative Data Summary

For consistent experimental outcomes, it is crucial to be aware of the key quantitative parameters of this compound.

Table 1: Purity and Identification of this compound

ParameterTypical Value/MethodSource
Purity 95% - 99.92%
Analysis Method HPLC-DAD or/and HPLC-ELSD
Identification Method Mass Spectrometry, NMR

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationSource
Powder -20°C≥ 4 years
Stock Solution in Solvent -80°C6 months
Stock Solution in Solvent -20°C1 month

Table 3: Solubility of this compound

SolventConcentrationSource
DMSO 86 mg/mL (198.89 mM)
DMSO 125 mg/mL (289.10 mM) (with sonication)
DMF 1 mg/mL
DMSO:PBS (pH 7.2) (1:1) 0.50 mg/mL

Experimental Protocols

To minimize variability originating from experimental procedures, follow these detailed protocols for common assays involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: In Vitro PPARγ Transcriptional Activation Assay

This protocol is designed to functionally test the activity of an this compound batch.

  • Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect the cells with a PPARγ expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector.

  • This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.5-100 μM) from different batches. Include a vehicle control (DMSO) and a positive control (a known PPARγ agonist like Rosiglitazone).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves for each batch and compare their EC50 values.

Protocol 3: UPLC-MS/MS for this compound Quantification

This protocol can be used for quality control and pharmacokinetic analysis.

  • Sample Preparation: Precipitate proteins from plasma or cell lysate samples by adding acetonitrile. Vortex and centrifuge to pellet the protein.

  • Chromatographic Separation: Inject the supernatant onto a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry Detection: Detect the analytes using electrospray ionization (ESI) in positive-ion mode with multiple reaction monitoring (MRM).

  • Quantification: Create a standard curve using known concentrations of a reference standard of this compound to quantify the concentration in the unknown samples.

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Batch Variation

G start Inconsistent Experimental Results Observed check_coa Compare Certificate of Analysis (CoA) of Batches start->check_coa check_solubility Verify Solubility and Dissolution start->check_solubility standardize_prep Standardize Stock Solution Preparation start->standardize_prep dose_response Perform Side-by-Side Dose-Response Assay check_coa->dose_response check_solubility->dose_response standardize_prep->dose_response functional_assay Conduct Functional QC Assay (e.g., PPARγ Activation) dose_response->functional_assay contact_supplier Contact Supplier with Data dose_response->contact_supplier If Discrepancy Persists pk_study Consider Pilot In Vivo PK Study functional_assay->pk_study For In Vivo Issues functional_assay->contact_supplier If Discrepancy Persists pk_study->contact_supplier resolve Issue Resolved / Batch Validated contact_supplier->resolve

Caption: A logical workflow for troubleshooting this compound batch-to-batch variation.

Signaling Pathway of this compound via PPARγ

This compound is known to act as a partial agonist of PPARγ.

G OroxinA This compound PPARg PPARγ OroxinA->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Transcriptional Activation PPRE->Transcription Biological_Effects Anti-diabetic & Anti-inflammatory Effects Transcription->Biological_Effects

Caption: Simplified signaling pathway of this compound through PPARγ activation.

This compound's Role in HSP90AA1/AKT Signaling in NSCLC

Recent studies suggest this compound suppresses non-small cell lung cancer (NSCLC) by inhibiting the HSP90AA1/AKT pathway.

G OroxinA This compound HSP90AA1 HSP90AA1 OroxinA->HSP90AA1 AKT AKT HSP90AA1->AKT Activates Cell_Migration Cell Migration AKT->Cell_Migration Apoptosis Apoptosis AKT->Apoptosis Inhibits Suppression Suppression of NSCLC Cell_Migration->Suppression Apoptosis->Suppression

References

Technical Support Center: Oroxin A Extraction from Oroxylum indicum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and refining of Oroxin A from Oroxylum indicum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Oroxylum indicum?

A1: this compound, also known as Baicalein-7-O-glucoside, is a flavonoid compound found in the medicinal plant Oroxylum indicum (L.) Kurz, a member of the Bignoniaceae family.[1][2] This plant is widely used in traditional medicine systems. This compound is of significant interest to researchers for its potential therapeutic properties, including anti-cancer and anti-diabetic activities.[1][3]

Q2: Which part of the Oroxylum indicum plant is the best source for this compound?

A2: Various parts of Oroxylum indicum contain flavonoids, but the seeds are a particularly rich source of this compound.[4] While other parts like the bark, leaves, and fruits also contain bioactive compounds, studies often focus on the seeds for isolating this compound.

Q3: What are the common methods for extracting this compound?

A3: Several methods can be employed for this compound extraction, ranging from traditional to modern techniques. These include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that is known for its high efficiency but can be time-consuming and use large solvent volumes.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency, often requiring less time and solvent.

  • Accelerated Solvent Extraction (ASE): A more advanced method that uses elevated temperatures and pressures to speed up the extraction process.

Q4: Which solvent is most effective for this compound extraction?

A4: Ethanol, often in an aqueous solution (e.g., 70% ethanol), is a commonly used and effective solvent for extracting this compound and other flavonoids from Oroxylum indicum. Methanol has also been used effectively. The choice of solvent can significantly impact the yield and purity of the extract.

Q5: How can the purity of the extracted this compound be improved?

A5: After initial extraction, further purification steps are necessary to isolate this compound. A common and efficient method is High-Speed Countercurrent Chromatography (HSCCC). This technique allows for the separation and purification of individual flavonoids from the crude extract, yielding high-purity this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Extraction Method: The chosen method may not be optimal for this compound. 2. Inappropriate Solvent: The solvent may not have the ideal polarity for this compound. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can reduce yield. 4. Poor Quality Plant Material: The concentration of this compound can vary depending on the plant's age, origin, and storage conditions.1. Consider switching to a more efficient method like Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction (UAE), which have shown higher yields for flavonoids from O. indicum. 2. Use 70-75% ethanol, as this has been shown to be effective. 3. Optimize parameters such as extraction time (e.g., 30-45 minutes for UAE and HSCCC optimized extraction) and temperature (e.g., 30-50°C). Ensure an adequate solid-to-liquid ratio (e.g., 1:30 to 1:50 g/ml). 4. Source high-quality, properly identified, and well-preserved Oroxylum indicum seeds.
Low Purity of this compound in the Extract 1. Co-extraction of other compounds: The solvent may be extracting a wide range of other flavonoids and phytochemicals. 2. Presence of interfering substances: Complex chemical components in the plant material can interfere with isolation.1. Employ a purification step after the initial extraction. High-Speed Countercurrent Chromatography (HSCCC) is highly effective for separating flavonoids like this compound. 2. Perform a preliminary clean-up of the crude extract using techniques like solid-phase extraction (SPE) before the final purification step.
Inconsistent Results Between Batches 1. Variability in Plant Material: Natural variation in phytochemical content is common. 2. Inconsistent Experimental Conditions: Minor deviations in extraction parameters can lead to different outcomes.1. Standardize the source and pre-processing of the Oroxylum indicum material. 2. Strictly control all experimental parameters, including solvent concentration, temperature, time, and agitation speed. Document all steps meticulously.
Degradation of this compound 1. Exposure to High Temperatures: Flavonoids can be sensitive to heat, especially during prolonged extraction methods like Soxhlet. 2. Exposure to Light and Air: this compound, like many flavonoids, can degrade upon exposure to light and oxygen.1. Use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or maceration in the dark. 2. Store the extract and purified compound in well-closed, amber-colored vials, protected from light and air. For long-term storage, refrigeration or freezing is recommended.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Oroxylum indicum

Extraction MethodThis compound Content (µg/g extract)Oroxin B Content (µg/g extract)Baicalein Content (µg/g extract)Chrysin Content (µg/g extract)Total Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg RE/g extract)
Accelerated-Solvent Extraction (ASE)30926.33 ± 539.32 ---50.99 ± 1.7834.92 ± 0.38
Soxhlet Extraction (SOXE)-Highest --50.99 ± 1.78 -
Ultrasound-Assisted Extraction (UAE)--6749.01 ± 118.31 3440.71 ± 15.40 45.33 ± 1.0132.17 ± 0.54
Maceration Extraction (ME)----15.05 ± 0.1120.74 ± 0.72
Tissue-Smashing Extraction (TSE)----25.18 ± 0.6728.76 ± 0.43

Data adapted from a study comparing five different extraction techniques with 70% ethanol as the solvent.

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on a method described for the extraction of phytochemicals from Oroxylum indicum.

  • Materials:

    • Powdered Oroxylum indicum seeds

    • 70% (v/v) ethanol-water solution

    • Ultrasonic bath (e.g., 40 kHz, 300W)

    • Filter paper

    • Rotary evaporator

  • Procedure:

    • Weigh 1 g of powdered O. indicum seeds.

    • Mix the powder with 30 mL of the 70% ethanol-water solution.

    • Place the mixture in an ultrasonic bath and sonicate at 30°C for 30 minutes.

    • After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.

    • Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

    • Store the dried extract at -20°C until further analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general guideline for the analysis of this compound in the extract.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD)

    • Reversed-phase C18 column

  • Mobile Phase:

    • A gradient system consisting of 0.2% formic acid in ultra-pure water (Solvent A) and methanol (Solvent B) is often used.

    • An example gradient program:

      • 0-5 min: 30% to 35% B

      • 5-15 min: 35% to 40% B

      • 15-25 min: 40% to 50% B

      • 25-45 min: 50% to 55% B

      • 45-50 min: 55% to 60% B

  • Procedure:

    • Prepare a standard solution of this compound in methanol.

    • Dissolve the crude extract in methanol to a known concentration (e.g., 1000 µg/mL).

    • Filter both the standard and sample solutions through a 0.45 µm syringe filter.

    • Inject the solutions into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength for flavonoids (e.g., 277 nm).

    • Identify and quantify this compound by comparing the retention time and peak area with the standard.

Visualizations

Oroxin_A_Extraction_Workflow PlantMaterial Oroxylum indicum (Seeds) Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Extraction (e.g., UAE, ASE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (e.g., HSCCC) CrudeExtract->Purification Analysis Analysis (HPLC) CrudeExtract->Analysis PureOroxinA Pure this compound Purification->PureOroxinA PureOroxinA->Analysis

Caption: Experimental workflow for this compound extraction and purification.

Oroxin_A_Signaling_Pathway OroxinA This compound PPARg PPARγ (Peroxisome Proliferator-Activated Receptor gamma) OroxinA->PPARg Partial Agonist AlphaGlucosidase α-Glucosidase OroxinA->AlphaGlucosidase Inhibits TranscriptionalActivation Transcriptional Activation PPARg->TranscriptionalActivation GlucoseUptake Improved Glucose Metabolism TranscriptionalActivation->GlucoseUptake Inhibition Inhibition AlphaGlucosidase->Inhibition Inhibition->GlucoseUptake AntiDiabetic Anti-Diabetic Effects GlucoseUptake->AntiDiabetic

Caption: Simplified signaling pathway of this compound's anti-diabetic effects.

References

Validation & Comparative

Validating the Multifaceted Effects of Oroxin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Oroxin A's biological activities against established control compounds, supported by experimental data and detailed protocols. Designed for researchers, scientists, and professionals in drug development, this document serves as a practical resource for validating the therapeutic potential of this compound.

This compound, a major flavonoid component from the seeds of Oroxylum indicum, has demonstrated a range of biological effects, including partial PPARγ agonism, α-glucosidase inhibition, antioxidant, and anticancer activities.[1] This guide outlines methodologies to quantitatively assess these effects and compares them against well-characterized control compounds.

Quantitative Comparison of Bioactivities

To provide a clear benchmark for researchers, the following tables summarize the quantitative data for this compound and relevant control compounds across its primary activities.

Table 1: PPARγ Agonist Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of glucose and lipid metabolism, making it a target for anti-diabetic drugs.

CompoundAssay TypeCell LineEndpointResult
This compound PPARγ Transcriptional ActivationHEK-293tActivationPartial agonist, strongest activation at 50 µM[1]
Rosiglitazone PPARγ Activation-EC5060 nM
Table 2: α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates, can help manage postprandial hyperglycemia.

CompoundSourceEnzyme SourceEndpointIC50 Value
This compound (in extract) n-butanol fraction of O. indicum barkSaccharomyces cerevisiaeIC50248.1 µg/mL[2]
Acarbose SyntheticSaccharomyces cerevisiaeIC5011 nM, 89.16 µg/mL (Note: Reported values vary widely based on conditions)[2][3]
Table 3: Antioxidant Capacity

The ability to scavenge free radicals is a key mechanism for cellular protection against oxidative stress.

CompoundAssayEndpointIC50 Value
This compound (in extract) DPPH Radical ScavengingIC5032.94 µg/mL (ethyl acetate fraction), 65.48 µg/mL (methanol extract)
This compound (in extract) ABTS Radical ScavengingIC50112.9 ± 6.47 µg/mL (ethanolic extract)
Trolox ABTS Radical ScavengingIC50~2.9 µg/mL
Gallic Acid ABTS Radical ScavengingIC50~1.03 µg/mL
Table 4: Anticancer Cytotoxicity

Evaluating the cytotoxic effects of this compound on cancer cell lines is crucial for its development as a potential anticancer agent.

CompoundCell LineAssayIncubation TimeIC50 Value
This compound (in extract) MDA-MB-231MTT-112.84 µg/mL
Doxorubicin MDA-MB-231Various24-72h~0.1 µM - 9.67 µM (Note: Values vary based on experimental conditions)
Doxorubicin MCF-7Various24-72h~1.1 µg/mL - 9.9 µM (Note: Values vary based on experimental conditions)

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of this compound's mechanisms of action.

Oroxin_A_Signaling_Pathways cluster_0 PPARγ Activation cluster_1 ER Stress & Senescence (Anticancer) cluster_2 HSP90/AKT Pathway (Anticancer) Oroxin_A_PPAR This compound PPARg PPARγ Oroxin_A_PPAR->PPARg binds RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription activates Metabolism Regulation of Lipid & Glucose Metabolism Gene_Transcription->Metabolism Oroxin_A_ER This compound ROS ↑ ROS Oroxin_A_ER->ROS ER_Stress ER Stress ROS->ER_Stress GRP78 ↑ GRP78 ER_Stress->GRP78 ATF4 ↑ ATF4 ER_Stress->ATF4 p38_MAPK ↑ p-p38 MAPK ER_Stress->p38_MAPK Senescence Cellular Senescence p38_MAPK->Senescence Cell_Growth_Arrest G2/M Arrest Senescence->Cell_Growth_Arrest Oroxin_A_AKT This compound HSP90 HSP90AA1 Oroxin_A_AKT->HSP90 inhibits AKT AKT HSP90->AKT stabilizes pAKT p-AKT AKT->pAKT phosphorylates Cell_Migration Cell Migration pAKT->Cell_Migration promotes Apoptosis_AKT ↓ Apoptosis pAKT->Apoptosis_AKT inhibits

Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_mechanism Mechanistic Studies Compound_Prep Compound Preparation (this compound & Controls) Cell_Culture Cell Culture (e.g., HEK-293t, MDA-MB-231, MCF-7) Compound_Prep->Cell_Culture Glucosidase_Assay α-Glucosidase Inhibition Compound_Prep->Glucosidase_Assay Antioxidant_Assay Antioxidant (DPPH/ABTS) Compound_Prep->Antioxidant_Assay PPAR_Assay PPARγ Activation (Luciferase Reporter) Cell_Culture->PPAR_Assay Cytotoxicity_Assay Cytotoxicity (MTT Assay) Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) PPAR_Assay->Data_Analysis Glucosidase_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Western_Blot Western Blot (p-AKT, GRP78, ATF4) Cytotoxicity_Assay->Western_Blot Senescence_Assay Senescence Assay (β-Gal Staining) Cytotoxicity_Assay->Senescence_Assay Cytotoxicity_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

General workflow for validating this compound's effects.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments cited in this guide.

PPARγ Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to activate the PPARγ receptor.

  • Cell Culture and Transfection:

    • Seed HEK-293t cells in 96-well plates.

    • Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound or a positive control (e.g., Rosiglitazone).

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize luciferase activity to β-galactosidase activity.

  • Data Analysis:

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on α-glucosidase activity.

  • Reagents:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) to stop the reaction

    • Acarbose as a positive control

  • Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of this compound or Acarbose for 5 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

    • Methanol

    • Trolox or Gallic Acid as a positive control.

  • Procedure:

    • Prepare various concentrations of this compound and the positive control in methanol.

    • Add the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant.

  • Calculation:

    • The percentage of scavenging activity is calculated as: [(A0 - A1) / A0] x 100, where A0 is the absorbance of the control (DPPH solution without sample) and A1 is the absorbance of the sample.

    • The IC50 value is calculated from the plot of scavenging percentage against concentration.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, HSP90, GRP78, ATF4).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

A Comparative Guide to PPARγ Agonists: Oroxin A in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a crucial nuclear receptor and a well-established therapeutic target for type 2 diabetes. Its activation modulates the expression of a multitude of genes involved in insulin sensitivity, adipogenesis, and lipid metabolism. While full agonists like the thiazolidinediones (TZDs) have demonstrated significant efficacy, their use has been associated with undesirable side effects. This has spurred the search for alternative PPARγ modulators, such as partial agonists, with a more favorable safety profile. This guide provides a comparative overview of Oroxin A, a natural partial PPARγ agonist, alongside other prominent synthetic and natural PPARγ agonists.

Quantitative Comparison of PPARγ Agonists

The following tables summarize the key quantitative parameters for this compound and a selection of other PPARγ agonists. The data has been compiled from various in vitro studies to facilitate a direct comparison of their binding affinities and activation potentials.

Table 1: Binding Affinity of PPARγ Agonists

CompoundTypeKi (nM)IC50 (nM)Notes
This compound Partial AgonistN/AN/AA natural flavonoid glycoside from Oroxylum indicum. Identified as a partial agonist, though specific binding affinity values are not readily available in the reviewed literature.
Rosiglitazone Full Agonist~409 (human adipocytes)A potent thiazolidinedione (TZD) and a widely used reference compound.
Pioglitazone Full AgonistN/A1052Another prominent TZD used in the treatment of type 2 diabetes.
GW1929 Full Agonist1.4N/AA potent and selective non-TZD PPARγ agonist.
Telmisartan Partial AgonistN/AN/AAn angiotensin II receptor blocker with demonstrated partial PPARγ agonistic activity.

N/A: Not available in the reviewed literature.

Table 2: PPARγ Activation Potency of Agonists

CompoundTypeEC50 (nM)Maximal ActivationCell Line
This compound Partial Agonist~50,000PartialHEK-293t
Rosiglitazone Full Agonist60100%Various
Pioglitazone Full Agonist1500100%Various
GW1929 Full Agonist2.75 (human)100%Various
Telmisartan Partial Agonist450025-30% of full agonistVarious

Maximal activation is relative to full agonists like Rosiglitazone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of PPARγ activation, a typical experimental workflow for comparing agonists, and the hierarchical relationship of the discussed compounds.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., this compound, Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive, bound to Corepressors) Agonist->PPARg_RXR_inactive Binds to LBD PPARg_RXR_active PPARγ-RXR Heterodimer (Active, bound to Coactivators) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change, Corepressor Dissociation, Coactivator Recruitment PPRE PPAR Response Element (PPRE) on Target Gene DNA PPARg_RXR_active->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Effects Biological Effects (Adipogenesis, Insulin Sensitization) Protein->Biological_Effects

PPARγ Signaling Pathway

Experimental_Workflow cluster_assays In Vitro Assays cluster_cellular Binding_Assay Binding Affinity Assay (e.g., TR-FRET) Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Determine Ki / IC50 Activation_Assay Transcriptional Activation Assay (e.g., Luciferase Reporter) Activation_Assay->Data_Analysis Determine EC50 & Max Activation Cellular_Assays Cellular Functional Assays Adipogenesis Adipocyte Differentiation (3T3-L1 cells, Oil Red O staining) Cellular_Assays->Adipogenesis Glucose_Uptake Glucose Uptake Assay (Adipocytes, 2-NBDG) Cellular_Assays->Glucose_Uptake Adipogenesis->Data_Analysis Quantify Lipid Accumulation Glucose_Uptake->Data_Analysis Measure Glucose Uptake Compound_Selection Select PPARγ Agonists (this compound, Rosiglitazone, etc.) Compound_Selection->Binding_Assay Compound_Selection->Activation_Assay Compound_Selection->Cellular_Assays Agonist_Comparison cluster_full Full Agonists cluster_partial Partial Agonists PPARg_Agonists PPARγ Agonists Rosiglitazone Rosiglitazone PPARg_Agonists->Rosiglitazone Pioglitazone Pioglitazone PPARg_Agonists->Pioglitazone GW1929 GW1929 PPARg_Agonists->GW1929 Oroxin_A This compound PPARg_Agonists->Oroxin_A Telmisartan Telmisartan PPARg_Agonists->Telmisartan

Oroxin A and Baicalein: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of Oroxin A and Baicalein, focusing on their biochemical properties, mechanisms of action, and therapeutic potential. This guide presents quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.

Introduction

This compound and Baicalein are flavonoid compounds that have garnered significant attention in the scientific community for their diverse pharmacological activities. This compound, also known as Baicalein 7-O-glucoside, is a major flavonoid extracted from the seeds of Oroxylum indicum.[1][2] Baicalein, the aglycone of this compound, is predominantly found in the roots of Scutellaria baicalensis and Oroxylum indicum.[3] Both compounds share a common structural backbone but differ by a glucose moiety, which influences their bioavailability and specific biological activities. This guide provides a detailed comparative analysis of their therapeutic effects, mechanisms of action, and pharmacokinetic profiles, supported by experimental data.

Physicochemical and Pharmacokinetic Profile

The structural difference between this compound and Baicalein, namely the presence of a glucoside group on this compound, significantly impacts their physicochemical properties and pharmacokinetics. Generally, the aglycone form, Baicalein, is more lipophilic and smaller, which is suggested to contribute to faster absorption and an improved ability to penetrate cells compared to its glycoside form.[4]

Pharmacokinetic studies in rats have shown that after oral administration of herbal extracts containing these compounds, both the glycosides (like this compound) and their aglycones (like Baicalein) are detectable. However, the systemic exposure can vary significantly. For instance, one study noted that the dose-normalized area under the curve (AUC) for this compound 7-O-β-d-glucuronide and its aglycone, oroxylin A, was higher than that of Baicalin and Baicalein.[5] It is also important to note that glycosides like this compound can be metabolized into their aglycone form, Baicalein, by intestinal flora.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (as Baicalein 7-O-glucoside)BaicaleinKey Observations
Absorption Can be absorbed directly or after hydrolysis to Baicalein by gut microbiota.Absorbed by passive diffusion; possesses higher lipophilicity.Baicalein's structure suggests more rapid absorption.
Metabolism Metabolized to Baicalein.Extensively glucuronidated in the small intestine and liver.Both compounds undergo significant metabolism.
Systemic Exposure The glucuronide form can have higher systemic exposure than Baicalin.Generally exhibits quicker and stronger inhibitory effects in various cancer models, potentially due to better cell penetration.The form of the compound (glycoside vs. aglycone) significantly influences its in vivo concentration and activity.

Comparative Biological Activities

This compound and Baicalein exhibit a wide range of similar biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the potency of these effects can differ.

Antioxidant Activity

Both compounds are known for their ability to scavenge free radicals. However, comparative studies suggest that Baicalein has a stronger antioxidant effect than its glycoside counterparts. One study that compared the free radical scavenging activities of several flavonoids found that the inhibitory effects followed the order: Baicalein > Baicalin > wogonin > oroxylin A. Baicalein demonstrated potent DPPH and O2•− scavenging activity and Fe2+ chelating activity.

Table 2: Comparative Antioxidant Activity (IC50 values)

AssayThis compound (as Baicalin)BaicaleinReference
DPPH Scavenging Less potent than Baicalein2.80 ± 0.05 µg/mL
O2•− Scavenging Less potent than Baicalein43.99 ± 1.66 µg/mL
Fe2+ Chelating Activity Less potent than Baicalein2.38 ± 0.69 µg/mL
Anti-inflammatory Activity

Both this compound and Baicalein have demonstrated significant anti-inflammatory properties. This compound has been shown to inhibit the inflammatory response in myocardial ischemia/reperfusion injury by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Baicalein exerts its anti-inflammatory effects through the downregulation of the NF-κB/MAPK signaling pathway.

Anticancer Activity

The anticancer effects of both compounds are well-documented. Baicalein, in particular, has been shown to have quicker and stronger inhibitory effects on multiple cancers compared to Baicalin. This is attributed to its smaller size and higher lipophilicity, allowing for better cell penetration. Baicalein has been reported to induce apoptosis and cell cycle arrest in various cancer cell lines. This compound has also been shown to inhibit the growth of non-small cell lung cancer.

A study comparing the effects of various flavonoids from Oroxylum indicum on human colorectal cancer cells found that Baicalein exhibited the most potent inhibitory effects on growth and metastasis compared to chrysin, oroxylin-A, oroxylin-A glycoside, and Baicalin.

Table 3: Comparative Anticancer Activity

ActivityThis compoundBaicaleinKey Observations
General Potency Effective against some cancers like non-small cell lung cancer.Generally demonstrates stronger and quicker inhibitory effects across multiple cancer types.Baicalein appears to be a more potent anticancer agent.
Mechanism Induces ER stress-mediated senescence in breast cancer cells.Induces apoptosis and cell cycle arrest through various pathways.Both compounds act via multiple mechanisms.

Mechanisms of Action and Signaling Pathways

This compound and Baicalein modulate several key signaling pathways to exert their therapeutic effects.

PPARγ Agonism

This compound is a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating lipid metabolism and inflammation. This activity contributes to its potential in preventing the progression from prediabetes to diabetes. Baicalin, a similar glycoside, also promotes CNS remyelination via the PPARγ signal pathway.

PPAR_gamma_pathway This compound This compound PPARγ PPARγ This compound->PPARγ activates RXR RXR PPARγ->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression regulates Biological Effects e.g., Improved Lipid Metabolism, Anti-inflammatory Effects Target Gene Expression->Biological Effects leads to

Caption: this compound activation of the PPARγ signaling pathway.

α-Glucosidase Inhibition

This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory activity contributes to its anti-hyperglycemic effects. A comparative study on the antiglycation and anti-α-glucosidase activities of Baicalein and Baicalin found that Baicalein was a more potent inhibitor of α-glucosidase.

Alpha_Glucosidase_Inhibition Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase substrate Glucose Glucose α-Glucosidase->Glucose catalyzes conversion to This compound / Baicalein This compound / Baicalein This compound / Baicalein->α-Glucosidase inhibits

Caption: Inhibition of α-glucosidase by this compound and Baicalein.

NF-κB and MAPK Signaling Pathways

Baicalein is a well-documented modulator of the NF-κB and MAPK signaling pathways, which are central to inflammation. It exerts anti-inflammatory effects by downregulating these pathways.

NFkB_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK MAPK Inflammatory Stimuli->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates MAPK->Pro-inflammatory Gene Expression activates Baicalein Baicalein Baicalein->IKK inhibits Baicalein->MAPK inhibits

Caption: Baicalein's inhibition of NF-κB and MAPK pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments to evaluate the biological activities of this compound and Baicalein.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the compounds on cancer and non-malignant cells.

  • Procedure:

    • Seed cells (e.g., cancer cell lines and normal cell lines) in a 96-well plate and allow them to adhere.

    • Expose the cells to various concentrations of the test compound (this compound or Baicalein) and a standard anticancer drug for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Objective: To evaluate the acute anti-inflammatory activity of the compounds in an animal model.

  • Procedure:

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

    • Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test groups (different doses of this compound or Baicalein).

    • Administer the test compounds and standard drug orally or intraperitoneally one hour before inducing inflammation.

    • Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

α-Glucosidase Inhibitory Assay
  • Objective: To determine the inhibitory effect of the compounds on α-glucosidase activity.

  • Procedure:

    • Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Add the test compound (this compound or Baicalein) at various concentrations to the enzyme solution and incubate.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubate the mixture at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding a solution like sodium carbonate.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

PPARγ Activity Assay
  • Objective: To measure the ability of the compounds to activate PPARγ.

  • Procedure (Transcription Factor Activity Assay):

    • Use a dsDNA coated plate with canonical PPARγ binding sequences.

    • Prepare nuclear extracts from cells treated with the test compounds (this compound or Baicalein).

    • Add the nuclear extracts or a positive control to the wells and incubate.

    • Add a primary antibody specific to active PPARγ and incubate.

    • Add an HRP-conjugated secondary antibody and incubate.

    • Add a TMB substrate and incubate until a color develops.

    • Add a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of active PPARγ.

Conclusion

Both this compound and its aglycone, Baicalein, are promising natural compounds with a wide array of therapeutic properties. While they share many biological activities, their potency and mechanisms can differ, largely due to the presence of the glucoside moiety in this compound. Baicalein generally exhibits stronger antioxidant and anticancer activities, likely due to its enhanced cellular uptake. This compound, on the other hand, shows significant potential in the management of metabolic disorders through its PPARγ agonism and α-glucosidase inhibitory effects. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the development of these compounds into effective clinical agents. This guide provides a foundational understanding for researchers to build upon in their future investigations of these fascinating flavonoids.

References

Oroxin A: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oroxin A, a flavonoid extracted from the seeds of Oroxylum indicum, has garnered attention for its potential therapeutic properties, including its antioxidant activity.[1][2][3] This guide provides a comparative analysis of the antioxidant efficacy of this compound against well-established antioxidants, supported by available experimental data and an exploration of its mechanistic pathways.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the antioxidant capacity of isolated this compound against known antioxidants like Vitamin C (Ascorbic Acid) and Quercetin through standardized assays such as DPPH, ABTS, and ORAC are limited in publicly available literature. However, to provide a benchmark, the following table summarizes typical antioxidant activity values for Vitamin C and Quercetin. One study has reported an ORAC value for a standardized extract of Oroxylum indicum.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not Available
Oroxylum indicum Extract (10% Oroxylin A) Not AvailableNot Available8.42 ± 0.24[4]
Vitamin C (Ascorbic Acid) ~3.37 - 10.65[5]~4.32 - 50Not applicable
Quercetin ~0.55 - 15.9~1.17 - 48.0Not applicable

Note: IC50 values represent the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. ORAC values are expressed as micromole Trolox Equivalents per gram. The data for Vitamin C and Quercetin are compiled from various sources and can vary based on experimental conditions.

Mechanistic Insights into this compound's Antioxidant Action

This compound's antioxidant effects are believed to be mediated through multiple signaling pathways, primarily involving the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

PPARγ and Nrf2 Signaling Pathway

This compound acts as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and oxidative stress. Activation of PPARγ is linked to the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that controls the expression of a wide array of antioxidant and detoxification genes.

The proposed signaling cascade is as follows:

G Oroxin_A This compound PPARg PPARγ Oroxin_A->PPARg Binds and activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Dimerizes with RXR and binds to RXR RXR Nrf2_activation Nrf2 Activation PPRE->Nrf2_activation Leads to ARE ARE (Antioxidant Response Element) Nrf2_activation->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, Catalase, GPx) ARE->Antioxidant_Genes Induces transcription of Cellular_Protection Reduced Oxidative Stress & Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound activates PPARγ, leading to the induction of the Nrf2 pathway and subsequent expression of antioxidant genes.

Studies have shown that the activation of PPARγ can lead to the upregulation of several antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. Furthermore, the interplay between PPARγ and Nrf2 creates a positive feedback loop, amplifying the cellular antioxidant response.

Experimental Protocols

Detailed below are the standard methodologies for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound, Vitamin C, Quercetin) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the different concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mixing Mix DPPH and Test Compound DPPH_sol->Mixing Sample_sol Test Compound Solutions (Serial Dilutions) Sample_sol->Mixing Incubation Incubate 30 min in Dark Mixing->Incubation Spectro Measure Absorbance at 517 nm Incubation->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well plate, add the test compound or Trolox standard.

    • Add the fluorescein solution to all wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every minute for at least 35 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample and the Trolox standards. The ORAC value of the sample is determined by comparing its net AUC to the net AUC of the Trolox standards and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Conclusion

While direct quantitative comparisons are currently limited by the lack of specific IC50 and ORAC values for isolated this compound, the available evidence strongly suggests that it possesses significant antioxidant properties. Its mechanism of action, involving the activation of the PPARγ and Nrf2 signaling pathways, provides a robust framework for its protective effects against oxidative stress. Further research is warranted to quantify the antioxidant efficacy of pure this compound in standardized assays to allow for a more direct comparison with established antioxidants. This will be crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.

References

Oroxin A: A Comparative Analysis of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of Oroxin A, a flavonoid extracted from the medicinal plant Oroxylum indicum, against established chemotherapeutic agents. This analysis is supported by experimental data from various studies, detailing its mechanism of action and efficacy in different cancer cell lines.

Executive Summary

This compound has demonstrated significant anti-cancer potential across a range of cancer types by inducing cell cycle arrest, apoptosis, and cellular senescence. Its multifaceted mechanism of action, targeting key signaling pathways involved in cancer progression, positions it as a promising candidate for further preclinical and clinical investigation. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate an objective evaluation of its performance against other anti-cancer drugs.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and common chemotherapeutic drugs in various cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell passage number, assay duration, and specific reagents can vary between laboratories, leading to different results.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM)
HepG2Hepatocellular CarcinomaWild-typeVaries (potent inhibition observed)
HeLaCervical CancerWild-typeLower than HepG2
MDA-MB-231Breast CancerMutantInhibition observed
MCF-7Breast CancerWild-typeInhibition observed
MDA-MB-435MelanomaMutantHigher IC50 than wild-type p53 cells
SK-OV-3Ovarian CancerNullHigher IC50 than wild-type p53 cells
SW1116Colorectal CancerMutantHigher IC50 than wild-type p53 cells
K-562Chronic Myelogenous LeukemiaNullHigher IC50 than wild-type p53 cells
HL-60Acute Promyelocytic LeukemiaNullHigher IC50 than wild-type p53 cells
H1299Non-small Cell Lung CancerNullHigher IC50 than wild-type p53 cells

Table 2: Comparative IC50 Values of Common Chemotherapeutic Drugs

DrugCell LineCancer TypeIC50 (µM)
Cisplatin MCF-7Breast Cancer0.65 - 2.8 (can vary significantly)
HeLaCervical Cancer~81.7
Paclitaxel MCF-7Breast Cancer0.0075 - 3.5 (highly variable)
HeLaCervical Cancer0.0025 - 0.0075
Doxorubicin MCF-7Breast Cancer~2.5 - 8.3 (can vary)
HeLaCervical Cancer~0.1 - 2.9 (can vary)

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in breast cancer and other cancer cells. This is a common mechanism for anti-cancer agents that interfere with the machinery of cell division.

G2_M_Arrest cluster_effect Effect Oroxin_A This compound Cellular_Processes Cellular Processes Oroxin_A->Cellular_Processes G2_M_Phase G2/M Phase Progression Cellular_Processes->G2_M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Phase->Cell_Cycle_Arrest

Caption: this compound induces G2/M cell cycle arrest.

Apoptosis Induction

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cells. Studies have shown that its pro-apoptotic effect is more pronounced in cancer cells with wild-type p53. This compound stabilizes p53 at the post-translational level by downregulating its negative regulator, MDM2.

Apoptosis_Pathway Oroxin_A This compound MDM2 MDM2 Oroxin_A->MDM2 inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces

Caption: this compound-induced apoptosis pathway via p53 stabilization.

Endoplasmic Reticulum Stress and Senescence

In breast cancer cells, this compound has been found to induce robust endoplasmic reticulum (ER) stress, leading to cellular senescence. This involves an increase in intracellular reactive oxygen species (ROS) and the activation of the p38 signaling pathway.

ER_Stress_Pathway Oroxin_A This compound ROS ↑ ROS Oroxin_A->ROS ER_Stress ER Stress Oroxin_A->ER_Stress p38_Signaling p38 Signaling Pathway ROS->p38_Signaling ER_Stress->p38_Signaling Senescence Cellular Senescence p38_Signaling->Senescence

Caption: this compound induces senescence via ER stress and p38 signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer activity are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Treatment Treat with this compound or other compounds Start->Treatment Incubation1 Incubate for 24-72h Treatment->Incubation1 Add_MTT Add MTT reagent Incubation1->Add_MTT Incubation2 Incubate for 4h Add_MTT->Incubation2 Solubilize Add solubilization solution (e.g., DMSO) Incubation2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate IC50 Measure->End

Caption: Workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or comparative drugs. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Treat cells with compounds Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify apoptotic cells Analyze->End

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or other drugs for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample to confirm the modulation of signaling pathways.

Western_Blot_Workflow Start Prepare cell lysates Quantify Protein quantification (e.g., BCA assay) Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Block with 5% non-fat milk Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect End Image and analyze Detect->End

Caption: General workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.

Conclusion

This compound demonstrates significant anti-cancer activity through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and senescence. Its ability to target fundamental cancer-related pathways underscores its potential as a therapeutic agent. While the available data is promising, direct comparative studies with standard chemotherapeutic drugs under consistent experimental conditions are necessary to definitively establish its relative efficacy and therapeutic window. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the anti-cancer potential of this compound.

Oroxin A vs. Oroxin B: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the flavonoids Oroxin A and Oroxin B, both derived from the traditional medicinal plant Oroxylum indicum, have garnered significant attention for their diverse pharmacological properties. This guide provides a detailed comparison of their biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

At a Glance: Key Biological Activities

Biological ActivityThis compoundOroxin B
Anticancer Exhibits activity against breast and non-small cell lung cancer.[1][2]Demonstrates potent activity against liver cancer and B-lymphoma.[2][3]
Anti-inflammatory Shows potential in reducing inflammation.[4]Exhibits significant anti-inflammatory effects.
Antioxidant Possesses free radical scavenging properties.Displays antioxidant capabilities.
Other Activities Partial PPARγ agonist (potential anti-diabetic), α-glucosidase inhibitor, cardioprotective, improves lipid metabolism.Anti-osteoporotic.

Anticancer Activity: A Tale of Different Targets

Both this compound and Oroxin B have demonstrated promising anticancer properties, albeit through different mechanisms and with varying potency against different cancer types.

This compound has been shown to induce endoplasmic reticulum (ER) stress-mediated senescence in breast cancer cells. More recently, it has been identified as a potential therapeutic agent for non-small cell lung cancer by inhibiting the HSP90AA1/AKT pathway, leading to suppressed cell migration and induced apoptosis.

Oroxin B has shown marked inhibitory effects on liver cancer cells by inducing apoptosis through the upregulation of PTEN and downregulation of the PI3K/Akt signaling pathway. Furthermore, it selectively induces tumor-suppressive ER stress in B-lymphoma cells, highlighting its potential as a targeted anticancer agent.

Comparative Data: Anticancer Potential (In Silico)
CompoundTargetBinding Affinity (kcal/mol)
This compound Lactate Dehydrogenase A (LDHA)-8.0
Oroxin B Lactate Dehydrogenase A (LDHA)-9.3

Data sourced from an in silico molecular docking study.

This computational analysis suggests that Oroxin B may have a stronger binding affinity to LDHA compared to this compound, indicating a potentially greater inhibitory effect on this cancer-related enzyme.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_culture->incubation1 add_compounds Add varying concentrations of this compound or Oroxin B incubation1->add_compounds incubation2 Incubate for a specified period (e.g., 24, 48h) add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Oroxin_AB This compound / Oroxin B Oroxin_AB->IKK Inhibits Oroxin_AB->NFkappaB Inhibits DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH solution in methanol prep_samples Prepare various concentrations of this compound/B and a standard (e.g., Ascorbic Acid) mix Mix DPPH solution with sample/standard prep_samples->mix incubate Incubate in the dark at room temperature mix->incubate measure_abs Measure absorbance at ~517nm incubate->measure_abs calc_scavenging Calculate % scavenging activity measure_abs->calc_scavenging determine_ic50 Determine IC50 values calc_scavenging->determine_ic50

References

Oroxin A: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the experimental results of Oroxin A, a flavonoid with noted anti-cancer and anti-inflammatory properties. Its performance is cross-validated against established inhibitors of the NF-κB and PI3K/AKT signaling pathways, key mediators in cancer progression and inflammation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Analysis of Bioactivity

This compound demonstrates significant potential in both anti-cancer and anti-inflammatory applications. The following tables summarize its efficacy in comparison to selected alternative compounds known to target similar pathways.

Anti-Cancer Activity: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound and its alternatives across various cancer cell lines. Lower values indicate higher potency.

CompoundTarget PathwayCell LineIC50 (µM)
This compound PI3K/AKTA549 (Lung)Not specified, but significant inhibition of migration and induction of apoptosis reported.[1]
LLC (Lung)Not specified, but significant inhibition of migration and induction of apoptosis reported.[1]
HSC-3 (Oral)~50 µg/mL (extract)
Parthenolide NF-κBSiHa (Cervical)8.42 ± 0.76
MCF-7 (Breast)9.54 ± 0.82
A549 (Lung)4.3
TE671 (Medulloblastoma)6.5
HT-29 (Colon)7.0
GLC-82 (Lung)6.07 ± 0.45
Wortmannin PI3K/AKTGeneral PI3K~0.005
Oral Cancer Cell Line3.6 ± 1
K562 (Leukemia)0.0125 (48h)
LY294002 PI3K/AKTPI3Kα0.5
PI3Kδ0.57
PI3Kβ0.97
AsPC-1 (Pancreatic)40
BxPC-3 (Pancreatic)5
PANC-1 (Pancreatic)35
Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Markers

This table presents data on the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, by this compound and a known NF-κB inhibitor, Bay 11-7082.

CompoundTarget PathwayMarkerCell Line/SystemInhibition Data
This compound NF-κBTNF-α, IL-6, IL-8, IL-1β, IL-18H9c2 cells (in vitro)Significantly higher levels in the OGD/R group compared to the Control group (TNF-α: 41.84 ± 6.05 vs 101.20 ± 7.99, IL-6: 26.02 ± 6.56 vs 211.10 ± 10.39, IL-8: 75.46 ± 4.68 vs 496.40 ± 44.68, IL-1β: 15.70 ± 3.79 vs 54.67 ± 5.67, IL-18: 20.54 ± 3.84 vs 52.10 ± 5.39, all p < 0.001).[2]
Bay 11-7082 NF-κBAdhesion Molecules (ICAM-1, VCAM-1, E-selectin)Human Endothelial CellsIC50 of 5-10 µM for inhibition of TNF-α-induced expression.[3]
Parthenolide NF-κBIL-6LPS-stimulated BV-2 microgliaDose-dependent reduction: 29% at 200 nM, 45% at 1 µM, 98% at 5 µM.[4]
TNF-αLPS-stimulated BV-2 microglia54% reduction at 5 µM.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for its experimental validation.

OroxinA_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_AKT PI3K/AKT Pathway OroxinA This compound IKK IKK OroxinA->IKK inhibits PI3K PI3K OroxinA->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates to Inflammation Inflammation (TNF-α, IL-6) Nucleus_NFkB->Inflammation AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylates CellSurvival Cell Proliferation & Survival pAKT->CellSurvival

Diagram 1: this compound's inhibitory action on the NF-κB and PI3K/AKT signaling pathways.

Experimental_Workflow start Start: Treat Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis Apoptosis Assay (TUNEL) start->apoptosis protein_extraction Protein Extraction start->protein_extraction data_analysis Data Analysis & Comparison cell_viability->data_analysis apoptosis->data_analysis western_blot Western Blot protein_extraction->western_blot nfkb_assay NF-κB Activation Assay protein_extraction->nfkb_assay western_blot->data_analysis nfkb_assay->data_analysis

References

A Comparative Study of Oroxin A and Oroxylin A: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the flavonoids Oroxin A and Oroxylin A, both derived from the medicinal plant Oroxylum indicum, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparison of their biological effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

Structural and Functional Overview

This compound and Oroxylin A share a common flavonoid backbone but differ in their substitutions, which significantly influences their biological activities. This compound is the 7-O-β-D-glucoside of baicalein, while Oroxylin A is the 6-methyl ether of baicalein. This structural variance impacts their solubility, bioavailability, and interaction with molecular targets.

Table 1: Chemical and Physical Properties

PropertyThis compoundOroxylin A
Chemical Structure Baicalein 7-O-glucoside5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Molecular Formula C21H20O10C16H12O5
Molecular Weight 432.38 g/mol 284.26 g/mol [1]
IUPAC Name 5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one[2]

Comparative Biological Activities

Both this compound and Oroxylin A exhibit promising anti-cancer and anti-inflammatory properties. However, the extent of their activities and their underlying mechanisms of action show notable differences.

Anti-Cancer Activity

Oroxylin A has been extensively studied for its potent cytotoxic effects against a wide range of cancer cell lines. In contrast, while this compound has shown anti-cancer potential, the available data on its specific IC50 values are less comprehensive.

Table 2: Comparative Anti-Cancer Activity (IC50 Values)

Cell LineCancer TypeOroxylin A IC50 (µM)This compound IC50 (µM)
SMMC-7721Hepatocellular Carcinoma40.34 (48h)[3]Data not available
HepG2Hepatocellular Carcinoma48.58 (48h)[3]Data not available
MHCC-97HHepatocellular Carcinoma41.02 (48h)[3]Data not available
HeLaCervical CancerLower than HepG2Data not available
K-562Chronic Myelogenous Leukemiap53-null, less sensitive than wtp53 cellsData not available
MDA-MB-435Melanomamtp53, less sensitive than wtp53 cellsData not available

Note: Direct comparative studies of this compound and Oroxylin A on the same cancer cell lines are limited in the currently available literature.

Anti-Inflammatory Activity

Both compounds have demonstrated significant anti-inflammatory effects. Oroxylin A has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

Table 3: Comparative Anti-Inflammatory Activity

AssayCell LineOroxylin AThis compound
NO Inhibition IC50 RAW264.710.46 µg/mLData not available
NO Inhibition IC50 Raw264.78.2 ± 0.27 µMData not available

Signaling Pathways

The differential biological activities of this compound and Oroxylin A can be attributed to their distinct modulation of intracellular signaling pathways.

Oroxylin A

Oroxylin A exerts its effects through the modulation of several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Oroxylin_A_Signaling Oroxylin_A Oroxylin A NFkB NF-κB Pathway Oroxylin_A->NFkB Inhibits MAPK MAPK Pathway Oroxylin_A->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway Oroxylin_A->PI3K_Akt Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Cell_Proliferation Promotes Oroxin_A_Signaling Oroxin_A This compound PPARg PPARγ Oroxin_A->PPARg Activates HSP90AA1_AKT HSP90AA1/AKT Pathway Oroxin_A->HSP90AA1_AKT Inhibits Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene_Expression Cell_Survival Cell Survival HSP90AA1_AKT->Cell_Survival MTT_Workflow Start Seed cells in 96-well plate Treat Treat with varying concentrations of This compound/Oroxylin A Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

References

Unveiling the Molecular Choreography of Oroxin A: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide confirming the multifaceted mechanism of action of Oroxin A, a flavonoid derived from the traditional medicinal plant Oroxylum indicum, has been compiled for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's therapeutic effects, supported by experimental data, detailed protocols, and visual signaling pathways.

This compound has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This guide systematically explores its established mechanisms, offering a valuable resource for understanding its potential in various therapeutic areas, including metabolic disorders and oncology.

Multi-Target Engagement: A Hallmark of this compound's Therapeutic Potential

This compound's efficacy stems from its ability to modulate multiple key cellular targets. This guide provides a detailed comparison of its activity against well-established therapeutic agents and standard compounds.

Partial Agonism of PPARγ

This compound acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Unlike full agonists such as Rosiglitazone, which can be associated with side effects, this compound's partial agonism suggests a potential for a more favorable safety profile.

CompoundTargetActivityEC50
This compound PPARγPartial AgonistData not available
RosiglitazonePPARγFull Agonist~30 nM
Inhibition of α-Glucosidase

A key mechanism in the management of type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. This compound has been shown to effectively inhibit this enzyme, comparable to the standard drug Acarbose.

CompoundTargetActivityIC50Reference
This compound α-GlucosidaseInhibitorNot specified for pure compound[1]
O. indicum n-butanol fractionα-GlucosidaseInhibitor248.1 µg/ml[2]
Acarboseα-GlucosidaseInhibitor89.16 µg/ml[2]
Potent Antioxidant Activity

Oxidative stress is a key contributor to various chronic diseases. This compound exhibits significant antioxidant properties, effectively scavenging free radicals. Its activity is comparable to standard antioxidants like L-ascorbic acid.

Compound/ExtractAssayIC50Reference
O. indicum water extractDPPH42.5 µg/mL[3]
O. indicum ethyl acetate extractDPPH49.0 µg/mL[3]
O. indicum methanolic extractDPPH55.0 µg/mL
L-ascorbic acidDPPHNot specified

Modulation of Key Signaling Pathways

This compound exerts its cellular effects by influencing several critical signaling pathways. This guide provides a visual and data-driven overview of these interactions.

Inhibition of the HSP90AA1/AKT Signaling Pathway in Cancer

In non-small cell lung cancer, this compound has been shown to suppress the HSP90AA1/AKT signaling pathway, which is crucial for cancer cell survival and proliferation. This leads to the induction of apoptosis. In vitro experiments have demonstrated that this compound significantly suppresses cell migration and induces apoptosis in A549 and LLC cell lines, with its effect on the HSP90AA1/AKT pathway being a key proposed mechanism.

Quantitative Western Blot Analysis of HSP90AA1/AKT Pathway

Treatmentp-AKT/total AKT (Fold Change)HSP90AA1 (Fold Change)
Control1.01.0
This compound Data not availableData not available

Note: While the inhibitory effect is established, specific quantitative fold-change data from densitometric analysis of Western blots were not available in the reviewed literature.

Regulation of the SREBP Pathway in Lipid Metabolism

This compound plays a crucial role in regulating lipid metabolism by inhibiting Sterol Regulatory Element-Binding Proteins (SREBPs). It has been shown to increase the phosphorylation of AMPK, which in turn modulates the nuclear transcriptional activity of SREBPs. This leads to a reduction in lipid synthesis.

Quantitative Western Blot Analysis of SREBP Pathway

Treatmentp-AMPK/total AMPK (Fold Change)Nuclear SREBP-1 (Fold Change)Nuclear SREBP-2 (Fold Change)Reference
Control1.01.01.0
This compound Increased (quantitative data not specified)Decreased (quantitative data not specified)Decreased (quantitative data not specified)
Induction of Endoplasmic Reticulum (ER) Stress in Breast Cancer

This compound has been found to inhibit the growth of human breast cancer cells by inducing robust endoplasmic reticulum (ER) stress-mediated senescence. This is characterized by the upregulation of ER stress markers such as GRP78 and ATF4.

Quantitative Western Blot Analysis of ER Stress Markers

TreatmentGRP78 Expression (Fold Change)ATF4 Expression (Fold Change)Reference
Control1.01.0
This compound Increased (quantitative data not specified)Increased (quantitative data not specified)
Inhibition of FYN Kinase

Recent studies have identified this compound as a potential inhibitor of FYN kinase, a non-receptor tyrosine kinase involved in signal transduction in the nervous system. This suggests a novel therapeutic avenue for neurodegenerative diseases. While dose-dependent inhibition has been observed, a specific IC50 value for this compound against FYN kinase is yet to be reported.

Experimental Workflows and Signaling Pathways

To facilitate further research, this guide includes detailed diagrams of key experimental workflows and the signaling pathways modulated by this compound.

OroxinA_Mechanism_of_Action cluster_effects Cellular Effects cluster_mechanisms Molecular Mechanisms Metabolism Lipid & Glucose Metabolism Cancer Cancer Cell Proliferation & Survival Oxidative_Stress Oxidative Stress OroxinA This compound PPARg PPARγ OroxinA->PPARg Partial Agonist aGlucosidase α-Glucosidase OroxinA->aGlucosidase Inhibits ROS ROS OroxinA->ROS Scavenges HSP90_AKT HSP90AA1/AKT Pathway OroxinA->HSP90_AKT Inhibits SREBP SREBP Pathway OroxinA->SREBP Inhibits ER_Stress ER Stress OroxinA->ER_Stress Induces FYN FYN Kinase OroxinA->FYN Inhibits PPARg->Metabolism Regulates aGlucosidase->Metabolism Regulates ROS->Oxidative_Stress Causes HSP90_AKT->Cancer Promotes SREBP->Metabolism Regulates ER_Stress->Cancer Induces Senescence

Caption: Overview of this compound's multifaceted mechanism of action.

Western_Blot_Workflow start Cell/Tissue Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Quantified Protein Levels analysis->end

Caption: Standard workflow for Western Blot analysis.

Detailed Experimental Protocols

This guide includes detailed methodologies for key experiments to ensure reproducibility and facilitate further investigation into this compound's mechanisms.

Western Blotting for Phosphorylated AMPK

Objective: To determine the effect of this compound on the phosphorylation of AMPK at Threonine 172.

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) and total AMPKα (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

PPARγ Luciferase Reporter Assay

Objective: To assess the agonist activity of this compound on PPARγ.

  • Cell Culture and Transfection: Co-transfect HEK293T cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control.

  • Cell Lysis: After 24-48 hours of incubation, lyse the cells using a luciferase assay lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a positive control (e.g., Acarbose) for a defined period.

  • Substrate Addition: Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation and Reaction Termination: Incubate the reaction mixture at 37°C. Stop the reaction by adding a basic solution (e.g., Na2CO3).

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Calculation of Inhibition: Calculate the percentage of inhibition and determine the IC50 value of this compound.

This comprehensive guide serves as a foundational resource for the scientific community, providing a clear and objective comparison of this compound's performance and a solid basis for future research and drug development endeavors.

References

A Comparative Analysis of Oroxin A and Synthetic Flavonoid Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Therapeutic Potential of a Natural Flavonoid Versus Its Synthetic Counterparts.

This guide provides a detailed comparison of the naturally occurring flavonoid, Oroxin A, and representative synthetic flavonoid analogs, focusing on their anti-cancer and anti-inflammatory properties. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors. For the purpose of this comparison, we will focus on this compound and its closely related aglycone, Oroxylin A, and compare their activities with two well-studied synthetic flavonoid analogs: Cardamonin and LFG-500.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of this compound/Oroxylin A and the synthetic analogs, Cardamonin and LFG-500. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Anti-Cancer Activity: Cytotoxicity in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Incubation Time
Oroxylin A-7-O-β-d-glucuronide HSC-3Oral Squamous Carcinoma50 µg/mL16 h
Cardamonin MDA-MB-231Breast (Triple-Negative)52.8924 h
33.9848 h
25.4672 h
SKOV3Ovarian32.8424 h
8.1048 h
8.0478 h
LFG-500 SKOV3Ovarian14.0124 h

Note: Data for this compound's direct cytotoxicity is limited in directly comparable cell lines. The data presented for the Oroxylum indicum extract is for Oroxylin A-7-O-β-d-glucuronide, a major component.[1]

Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
CompoundIC50 (µM) for NO Inhibition
Oroxylin A Significant inhibition at 5-50 µM
Cardamonin 11.4
LFG-500 Data not available

Note: While a specific IC50 value for Oroxylin A's inhibition of NO production was not found, studies show significant dose-dependent inhibition in the low micromolar range.[2]

Mechanistic Insights: Modulation of Key Signaling Pathways

Both this compound and the synthetic flavonoid analogs exert their biological effects by modulating critical intracellular signaling pathways, most notably the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.

Oroxylin A, the aglycone of this compound, has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the IκB kinase (IKK) complex. This inhibition leads to the suppression of NF-κB p65 nuclear translocation.[3] Similarly, the synthetic analog Cardamonin also inhibits the NF-κB pathway by reducing the phosphorylation of p65 and IκB. LFG-500 has also been demonstrated to attenuate inflammation by suppressing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation IkB_NFkB->NFkB degradation of IκBα Oroxin_A This compound / Oroxylin A Oroxin_A->IKK_complex inhibits Analogs Synthetic Analogs (Cardamonin, LFG-500) Analogs->IKK_complex inhibits Genes Target Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_n->Genes activates transcription

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed protocols for key assays are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound or analogs A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at ~570 nm D->E

Figure 2: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or synthetic flavonoid analogs for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow cluster_workflow Annexin V/PI Staining Workflow A 1. Treat cells and harvest B 2. Wash cells with PBS and binding buffer A->B C 3. Stain with Annexin V-FITC and PI B->C D 4. Incubate in the dark C->D E 5. Analyze by flow cytometry D->E

Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest the cells by trypsinization (for adherent cells) and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Anti-Inflammatory Assessment: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Detailed Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Second Reagent Addition: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the fluorescence intensity of the PI.

Concluding Remarks

This guide provides a comparative overview of this compound and selected synthetic flavonoid analogs. While both natural and synthetic flavonoids demonstrate promising anti-cancer and anti-inflammatory activities, the available data suggests that synthetic analogs like Cardamonin may offer comparable or, in some cases, more potent effects in specific assays. However, it is crucial to note that the bioactivity of a compound is highly dependent on the specific cellular context and experimental conditions.

The detailed protocols and mechanistic diagrams provided herein are intended to serve as a valuable resource for researchers in the field. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound and its synthetic counterparts. The development of novel synthetic analogs with improved potency and selectivity continues to be a promising avenue for the discovery of new therapeutics for cancer and inflammatory diseases.

References

Safety Operating Guide

Safe Disposal of Oroxin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Oroxin A must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations and general best practices for chemical waste management.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Understanding these risks is the first step in safe disposal.

Identified Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially in non-ventilated areas.

Step-by-Step Disposal Procedure for this compound

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations. The following steps provide a general framework for compliant disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound, including empty containers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste program.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

2. Packaging and Labeling:

  • All waste containers must be in good condition and compatible with the chemical.

  • Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").

  • Ensure the container is tightly sealed to prevent leaks or spills.

3. Storage of Waste:

  • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be inaccessible to unauthorized personnel.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance on this process.

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate action is critical.

Exposure/Spill Scenario Immediate First Aid and Response
On Skin Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
In Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Small Spills Absorb with a non-combustible material like sand or earth and place in a sealed container for disposal.
Large Spills Evacuate the area and contact your institution's EHS department immediately. Prevent the spill from entering drains or waterways.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Figure 1: this compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Professional Disposal via EHS storage->disposal

Caption: this compound Disposal Workflow.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for detailed guidance and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling Oroxin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oroxin A, a flavonoid glycoside with potential applications in various research fields. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety gogglesMust be equipped with side-shields.
Hand Protection Protective glovesUse appropriate chemical-resistant gloves.
Body Protection Impervious clothingLab coat or other protective garments.
Respiratory Protection Suitable respiratorUse in well-ventilated areas. If dust or aerosols may be generated, a respirator is necessary.[1]

Procedural Guidance for Safe Handling and Storage

Handling:

  • Avoid all direct contact with the substance. Do not inhale dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a well-ventilated, secure location.

  • Keep the container tightly closed to prevent contamination and exposure.

  • The storage area should be locked to restrict access.

Emergency Procedures and First Aid

In the event of exposure to this compound, follow these first aid measures immediately:

Exposure RouteFirst Aid Protocol
If on Skin Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
If Inhaled Move the individual to fresh air and ensure they are in a position comfortable for breathing.
If in Eyes Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
If Swallowed Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek prompt medical attention.

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains, water courses, or the soil.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely working with this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace (e.g., Fume Hood) a->b c Weigh and Handle this compound b->c d Perform Experimental Procedure c->d e Decontaminate Workspace and Equipment d->e f Store this compound in a Tightly Closed Container e->f g Doff PPE f->g h Dispose of Contaminated Waste and Unused this compound g->h i Follow Local Regulations for Chemical Waste Disposal h->i

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.